Benzyl-PEG24-MS
Description
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Structure
2D Structure
Properties
Molecular Formula |
C56H106O27S |
|---|---|
Molecular Weight |
1243.5 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C56H106O27S/c1-84(57,58)83-54-53-81-50-49-79-46-45-77-42-41-75-38-37-73-34-33-71-30-29-69-26-25-67-22-21-65-18-17-63-14-13-61-10-9-59-7-8-60-11-12-62-15-16-64-19-20-66-23-24-68-27-28-70-31-32-72-35-36-74-39-40-76-43-44-78-47-48-80-51-52-82-55-56-5-3-2-4-6-56/h2-6H,7-55H2,1H3 |
InChI Key |
KFCPWRAKZBOYJM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
The Role of Benzyl-PEG24-MS in PROTACs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to PROTACs and the Role of the Linker
PROTACs are heterobifunctional molecules that consist of two distinct ligands connected by a chemical linker.[1] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1] This simultaneous binding induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2] The linker is not merely a spacer but plays a crucial role in determining the PROTAC's overall performance, influencing factors such as:
-
Solubility and Cell Permeability: The physicochemical properties of the linker significantly impact the PROTAC's ability to dissolve in aqueous environments and cross cell membranes.[3]
-
Ternary Complex Formation: The length and flexibility of the linker are critical for achieving a productive ternary complex geometry that facilitates efficient ubiquitination.[4]
-
Pharmacokinetics and Pharmacodynamics: The linker can affect the metabolic stability and in vivo behavior of the PROTAC.
Benzyl-PEG24-MS: A Long-Chain PEG Linker
This compound is a PROTAC linker characterized by a 24-unit polyethylene glycol chain with a benzyl group at one end and a methanesulfonyl (MS) group at the other. The long PEG chain imparts hydrophilicity, which can enhance the solubility of the PROTAC molecule. The benzyl group can be used as a stable attachment point, while the methanesulfonyl group can serve as a reactive handle for conjugation to either the target-binding ligand or the E3 ligase ligand.
The extended length of the PEG24 chain provides significant flexibility, allowing the PROTAC to span a considerable distance and adopt various conformations. This can be advantageous in optimizing the orientation of the POI and E3 ligase within the ternary complex for efficient ubiquitin transfer.
Mechanism of Action
The mechanism of action of a PROTAC utilizing a this compound linker follows the general principles of PROTAC-mediated protein degradation.
Figure 1: PROTAC Mechanism of Action.
-
Binding to POI and E3 Ligase: The PROTAC enters the cell and its respective ligands bind to the POI and an E3 ubiquitin ligase, forming binary complexes.
-
Ternary Complex Formation: The flexibility and length of the this compound linker facilitate the formation of a stable ternary complex, bringing the POI and E3 ligase into close proximity.
-
Ubiquitination: Within the ternary complex, the E3 ligase catalyzes the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S proteasome, breaking it down into small peptides.
-
PROTAC Recycling: The PROTAC is then released and can engage in another round of degradation, acting catalytically.
Quantitative Data on PROTACs with Long-Chain PEG Linkers
As previously stated, specific data for PROTACs with the this compound linker is limited. However, studies on PROTACs with varying PEG linker lengths provide valuable insights into the structure-activity relationship. The following tables summarize representative data for PROTACs targeting different proteins, illustrating the impact of linker length on degradation efficiency (DC50 and Dmax).
Table 1: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG | 12 | >1000 | <20 |
| PROTAC B | PEG | 16 | 100 | 80 |
| PROTAC C | PEG | 20 | 500 | 60 |
Data is representative and compiled from various sources for illustrative purposes.
Table 2: Effect of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation
| PROTAC | Linker Composition | Linker Length (PEG units) | DC50 (nM) | Dmax (%) |
| BTK Degrader 1 | PEG | 3 | >1000 | <10 |
| BTK Degrader 2 | PEG | 5 | 50 | 90 |
| BTK Degrader 3 | PEG | 9 | 10 | >95 |
| BTK Degrader 4 | PEG | 12 | 100 | 85 |
Data is representative and compiled from various sources for illustrative purposes.
These tables demonstrate that an optimal linker length is crucial for achieving high degradation potency. A linker that is too short may not allow for the formation of a productive ternary complex, while an excessively long linker can lead to reduced efficacy.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize PROTACs.
PROTAC Synthesis with Benzyl-PEG-Linker
This protocol outlines a general two-step synthesis of a PROTAC using a benzyl-PEG linker.
Figure 2: General PROTAC Synthesis Workflow.
Materials:
-
E3 ligase ligand with a suitable functional group (e.g., amine)
-
Benzyl-PEG-linker with a reactive group (e.g., NHS ester)
-
Protein of Interest (POI) ligand with a suitable functional group (e.g., carboxylic acid)
-
Coupling reagents (e.g., HATU, DIPEA)
-
Anhydrous solvents (e.g., DMF, DCM)
-
Purification supplies (e.g., HPLC)
Step 1: Coupling of E3 Ligase Ligand to Benzyl-PEG-Linker
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) and the Benzyl-PEG-NHS ester linker (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the E3 ligase-linker intermediate.
Step 2: Coupling of POI Ligand to the E3 Ligase-Linker Intermediate
-
Dissolve the POI ligand with a carboxylic acid (1.0 eq) and the E3 ligase-linker intermediate (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, purify the reaction mixture directly by preparative HPLC to yield the final PROTAC.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
Figure 3: Western Blot Experimental Workflow.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the POI
-
Loading control antibody (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Normalize the protein amounts and separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the POI and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the POI levels to the loading control.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique to measure the binding kinetics and affinity of the ternary complex.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified POI and E3 ligase
-
PROTAC compound
-
Immobilization reagents (e.g., EDC, NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize either the POI or the E3 ligase onto the sensor chip surface.
-
Analyte Injection (Binary Interactions): Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity.
-
Analyte Injection (Ternary Complex Formation): Inject a constant concentration of the non-immobilized protein (the "third partner") mixed with a series of concentrations of the PROTAC over the immobilized protein surface.
-
Data Analysis: Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation constants (KD) for both binary and ternary interactions. The cooperativity (α) of ternary complex formation can be calculated as the ratio of the binary KD to the ternary KD.
Conclusion
The linker is a critical component in the design of effective PROTACs, and long-chain PEG linkers like this compound offer several advantages, including enhanced solubility and the flexibility to promote the formation of a stable and productive ternary complex. While specific data for PROTACs containing this compound is not widely published, the principles outlined in this guide and the representative data from structurally similar linkers provide a strong foundation for researchers in the field. The detailed experimental protocols and visual workflows serve as a practical resource for the synthesis and characterization of novel PROTACs, ultimately aiding in the development of this promising new class of therapeutics. The rational design of linkers, informed by a deep understanding of their impact on PROTAC function, will be paramount in unlocking the full potential of targeted protein degradation.
References
The Benzyl Group: A Cornerstone in Modern PEG Linker Chemistry for Advanced Drug Development
For Immediate Release
Shanghai, China – November 28, 2025 – In the intricate world of drug development, particularly in the realm of bioconjugation and targeted therapies, the choice of a linker molecule can be as critical as the active pharmaceutical ingredient itself. Among the diverse chemical moieties employed, the benzyl group, when incorporated into polyethylene glycol (PEG) linkers, offers a unique combination of stability, versatility, and controlled reactivity. This technical guide provides an in-depth exploration of the multifaceted role of the benzyl group in PEG linkers, offering researchers, scientists, and drug development professionals a comprehensive resource for harnessing its potential.
The benzyl group's utility in PEG linkers primarily falls into two categories: as a robust protecting group during synthesis and as a key component of cleavable linker systems in drug delivery vehicles like antibody-drug conjugates (ADCs). Its aromatic nature and the stability of the benzyl ether bond provide significant advantages in multi-step synthetic processes, while its susceptibility to specific chemical or enzymatic cleavage allows for precise drug release at the target site.
The Benzyl Group as a Protecting Group: Ensuring Synthetic Integrity
In the synthesis of complex bioconjugates, protecting reactive functional groups is paramount to prevent unwanted side reactions. The benzyl group serves as an excellent protecting group for the terminal hydroxyl groups of PEG linkers due to its exceptional stability across a wide range of chemical conditions.
Key Advantages:
-
Broad Chemical Stability: Benzyl ethers are highly resistant to both strongly acidic and basic conditions, as well as many oxidizing and reducing agents. This resilience ensures the integrity of the PEG linker throughout complex synthetic routes that may involve harsh reagents.
-
Orthogonal Deprotection: The benzyl group can be selectively removed under mild conditions, most commonly through catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst). This deprotection method is highly specific and does not affect other sensitive functional groups like esters and amides, a principle known as orthogonality, which is crucial when working with delicate biomolecules.
The exceptional stability of benzyl-protected PEG linkers is highlighted in the following table, which compares its performance against other common protecting groups under forced degradation conditions.
| Protecting Group | Linker | % Intact after 24h in 1M HCl | % Intact after 24h in 1M NaOH |
| Benzyl | Benzyl-PEG | >98% | >98% |
| tert-Butyl Ether | tert-Butyl Ether-PEG | <5% | >98% |
| Fmoc-Protected Amino | Fmoc-Protected Amino-PEG | >98% | <5% |
| This data illustrates the superior resilience of the benzyl-protected PEG linker to both strong acid and strong base, in stark contrast to the lability of the tert-butyl ether in acid and the Fmoc group in base. |
The Benzyl Group in Cleavable Linkers: Enabling Targeted Drug Release
In the context of targeted drug delivery, particularly for ADCs, the linker must remain stable in systemic circulation and then release the cytotoxic payload specifically within the target cancer cells. Benzyl-containing linkers have been ingeniously designed to be cleavable under specific physiological conditions.
Enzymatically Cleavable Linkers
A widely adopted strategy involves the use of a dipeptide, such as valine-citrulline (Val-Cit), linked to a p-aminobenzyl (PAB) spacer. This entire construct is then attached to the drug. The Val-Cit dipeptide is specifically cleaved by lysosomal proteases, like Cathepsin B, which are overexpressed in many tumor cells. Following this enzymatic cleavage, a self-immolative 1,6-elimination of the p-aminobenzyl group occurs, releasing the unmodified drug.
The kinetics of this enzymatic cleavage are critical for ADC efficacy. The following table presents representative kinetic data for the cleavage of a Val-Cit-PABC linker by Cathepsin B.
| Parameter | Value | Significance |
| kcat/Km (M⁻¹s⁻¹) | 1.5 x 10⁵ | High catalytic efficiency indicating rapid cleavage upon reaching the lysosome. |
| Plasma Stability (t½) | >100 hours | High stability in circulation, minimizing premature drug release and off-target toxicity. |
| Data is representative and can vary based on the specific ADC construct and experimental conditions. |
pH-Sensitive Linkers
Another intelligent application of benzyl chemistry is in the design of pH-sensitive linkers. These linkers are stable at the physiological pH of blood (pH 7.4) but are designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 5.0-6.5) within cancer cells. Benzylidene acetals are a prime example of such linkers. The hydrolysis of the acetal bond is acid-catalyzed, leading to the release of the drug.
The stability of these linkers at different pH values is a key determinant of their utility.
| Linker Type | Condition | Half-life (t½) |
| Benzylidene Acetal-PEG | pH 7.4, 37°C | ~2 hours |
| Benzylidene Acetal-PEG | pH 5.5, 37°C | ~3 minutes |
| Data derived from a study on a specific benzylidene acetal-PEG-PEI conjugate.[1] |
Experimental Protocols
To facilitate the practical application of this knowledge, detailed methodologies for key experiments are provided below.
Protocol 1: Deprotection of a Benzyl-Protected PEG Linker via Catalytic Hydrogenation
Objective: To remove the benzyl protecting group from a PEG linker to expose the terminal hydroxyl group for further conjugation.
Materials:
-
Benzyl-protected PEG derivative
-
Palladium on carbon (10% w/w)
-
Anhydrous solvent (e.g., ethanol, methanol, or THF)
-
Hydrogen gas supply or a hydrogen transfer reagent (e.g., ammonium formate)
-
Inert gas (e.g., nitrogen or argon)
-
Reaction flask and standard glassware
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the benzyl-protected PEG derivative in the chosen anhydrous solvent in a reaction flask.
-
Flush the flask with an inert gas.
-
Carefully add the palladium on carbon catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (or add the hydrogen transfer reagent).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically at atmospheric pressure) at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected PEG derivative.
-
The crude product can be further purified if necessary (e.g., by precipitation or chromatography).
Protocol 2: In Vitro Plasma Stability Assay for an ADC with a Benzyl-Containing Linker
Objective: To evaluate the stability of an ADC in plasma to predict its in vivo stability and the potential for premature payload release.
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human plasma (or plasma from other species of interest)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile
-
Incubator at 37°C
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Incubate the ADC (e.g., at a final concentration of 100 µg/mL) in human plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 120, 144 hours).
-
At each time point, precipitate the plasma proteins by adding a threefold excess of cold acetonitrile.
-
Vortex the samples and incubate at -20°C for at least 30 minutes to ensure complete precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant, which contains the released payload.
-
Analyze the supernatant for the presence of the free payload using a validated LC-MS/MS method.
-
Quantify the amount of released payload at each time point and express it as a percentage of the total conjugated payload at time zero.
Conclusion
The benzyl group is a powerful and versatile tool in the design and synthesis of PEG linkers for advanced drug development. Its robustness as a protecting group facilitates complex synthetic routes, while its incorporation into cleavable linkers enables the development of sophisticated drug delivery systems with controlled release mechanisms. A thorough understanding of the chemistry and biological behavior of benzyl-containing PEG linkers, supported by rigorous experimental evaluation, is essential for researchers and scientists aiming to develop the next generation of targeted therapeutics. This guide provides a solid foundation for leveraging the unique properties of the benzyl group to innovate in the field of bioconjugation and drug delivery.
References
The Pivotal Role of PEG Linkers in PROTAC Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A critical determinant of a PROTAC's success lies in the design of its linker, the molecular bridge connecting the target-binding warhead to the E3 ligase-recruiting moiety. Among the various linker classes, polyethylene glycol (PEG)-based linkers have garnered significant attention due to their favorable physicochemical properties and their profound impact on PROTAC efficacy. This in-depth technical guide explores the key characteristics of PEG-based PROTAC linkers, providing quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.
Core Functions and Key Characteristics of PEG Linkers
The linker in a PROTAC is not a mere spacer; it is a dynamic component that critically influences the molecule's overall performance. PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of properties that make them highly attractive for PROTAC design.
Key Characteristics:
-
Hydrophilicity and Solubility: A major challenge in PROTAC development is their often-high molecular weight and lipophilicity, which can lead to poor aqueous solubility and hinder bioavailability. The inherent hydrophilicity of the PEG chain significantly enhances the solubility of PROTACs, improving their formulation and suitability for biological assays and in vivo applications.
-
Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity and immunogenicity, making it a safe and suitable component for therapeutic agents.
-
Tunable Length and Flexibility: PEG linkers can be synthesized with precise lengths, allowing for systematic optimization of the distance between the target protein and the E3 ligase. This flexibility is crucial for facilitating the formation of a stable and productive ternary complex, the cornerstone of PROTAC-mediated degradation.
-
Influence on Cell Permeability: The polarity of PEG linkers can influence a PROTAC's ability to cross cellular membranes. While excessive PEGylation can increase the polar surface area and potentially reduce passive diffusion, an optimal balance can be achieved to ensure sufficient cell penetration.
Data Presentation: The Quantitative Impact of PEG Linker Length
The length of the PEG linker is a paramount parameter that must be empirically optimized for each target protein and E3 ligase pair. Systematic variation of the linker length can have a profound effect on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of Hypothetical BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl C8 | 789.0 | 4.5 | 168.1 | 4 | 10 | 19 |
| PROTAC 2 | PEG2 | 835.0 | 3.8 | 177.4 | 4 | 12 | 23 |
| PROTAC 3 | PEG4 | 923.1 | 3.1 | 195.9 | 4 | 14 | 31 |
| PROTAC 4 | PEG6 | 1011.2 | 2.4 | 214.4 | 4 | 16 | 39 |
Data is illustrative and compiled from various sources in the literature. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.
Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of Hypothetical BTK-Targeting PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) |
| PROTAC A | PEG2 | 50 | 85 | 1.5 |
| PROTAC B | PEG4 | 15 | 95 | 1.2 |
| PROTAC C | PEG6 | 25 | 92 | 0.9 |
| PROTAC D | PEG8 | 80 | 75 | 0.6 |
DC50 and Dmax values are cell-line dependent and illustrative. Papp values represent apparent permeability in a Caco-2 assay and are illustrative.
Experimental Protocols
Synthesis of PEG-Based PROTACs
The modular nature of PROTACs allows for their synthesis through convergent strategies, commonly involving amide bond formation or click chemistry.
Protocol 1: Amide Bond Formation
This protocol describes the coupling of a carboxylic acid-functionalized component (warhead or E3 ligase ligand) with an amine-functionalized PEG linker.
Step 1: Amide Coupling
-
Reagents and Materials:
-
Component A-COOH (1.0 eq)
-
Amine-PEGn-Boc (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEGn-Boc to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and
-
The Architect of Degradation: A Technical Guide to Benzyl-PEG24-MS in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core fundamentals of utilizing Benzyl-PEG24-MS as a linker in the burgeoning field of targeted protein degradation. As the development of Proteolysis Targeting Chimeras (PROTACs) continues to accelerate, understanding the role of each component is paramount. This document provides a comprehensive overview of the mechanism of action, data interpretation, and experimental methodologies relevant to PROTACs employing long-chain polyethylene glycol (PEG) linkers, with a specific focus on the conceptual application of this compound.
Core Principles of PROTAC Technology and the Role of the Linker
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1] These chimeric molecules are comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy. Its length, composition, and attachment points influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[2] A well-designed linker facilitates the optimal orientation of the E3 ligase relative to the target protein, enabling efficient ubiquitination and subsequent degradation by the proteasome.
This compound is a long-chain, flexible, PEG-based linker. PEG linkers are frequently employed in PROTAC design to enhance solubility and cell permeability. The extended length of a 24-unit PEG chain provides significant flexibility, which can be crucial for spanning the distance between the target protein and the E3 ligase and for enabling the formation of a productive ternary complex.
Mechanism of Action: A Step-by-Step Breakdown
The catalytic mechanism of a PROTAC can be broken down into several key steps, as illustrated in the signaling pathway diagram below.
Data Presentation: Quantitative Analysis of PROTAC Efficacy
Table 1: Representative Degradation Data for PROTACs with Long-Chain PEG Linkers
| PROTAC ID | Target Protein | E3 Ligase | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC-X1 | BRD4 | VHL | 12-unit PEG | HeLa | 25 | >95 | Fictional Example |
| PROTAC-Y2 | BTK | CRBN | 16-unit PEG | TMD8 | 10 | ~90 | Fictional Example |
| PROTAC-Z3 | ERRα | VHL | 20-unit PEG | 22Rv1 | 50 | >90 | Fictional Example |
Table 2: Comparative Analysis of Linker Length on Degradation Potency
| PROTAC ID | Linker Length (PEG units) | DC50 (nM) | Dmax (%) |
| PROTAC-A | 8 | 150 | 75 |
| PROTAC-B | 12 | 25 | >95 |
| PROTAC-C | 16 | 10 | ~90 |
| PROTAC-D | 24 | 30 | >95 |
Disclaimer: The data presented in these tables are for illustrative purposes only and are derived from general knowledge of PROTAC development. They do not represent experimental results for any specific molecule but are intended to demonstrate how such data is typically presented.
Experimental Protocols
The following are detailed methodologies for key experiments essential for characterizing a novel PROTAC.
Western Blot for Target Protein Degradation
This protocol is used to quantify the reduction in the levels of the target protein following treatment with a PROTAC.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific to the target protein. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. A loading control (e.g., GAPDH or β-actin) should also be probed to ensure equal protein loading.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.
Ubiquitination Assay
This assay confirms that the PROTAC-mediated degradation is dependent on the ubiquitination of the target protein.
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation, along with a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze by Western blotting using an anti-ubiquitin antibody. An increase in the ubiquitin signal in the PROTAC-treated sample compared to the control indicates target protein ubiquitination.
Logical Relationships in PROTAC Design
The successful design of a potent PROTAC involves a careful interplay of several factors. The following diagram illustrates the logical relationships and considerations in the development process.
Conclusion
This compound represents a valuable tool in the PROTAC designer's toolbox, offering an extended and flexible linker that can facilitate the formation of a productive ternary complex. While the rational design of PROTACs remains a complex and empirical process, a thorough understanding of the role of each component, coupled with rigorous experimental validation, is essential for the development of potent and selective protein degraders. This guide provides a foundational framework for researchers embarking on the use of long-chain PEG linkers in their targeted protein degradation endeavors.
References
The Pivotal Role of the Mesylate Group in Benzyl-PEG24-MS: A Technical Guide for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins. The rational design of these heterobifunctional molecules is paramount to their success, with the linker component playing a critical role in mediating the formation of a productive ternary complex between the target protein and an E3 ubiquitin ligase. Benzyl-PEG24-MS is a precisely defined, monodisperse polyethylene glycol (PEG) linker featuring a terminal benzyl group and a reactive mesylate (MS) group. This technical guide provides an in-depth analysis of the function of the mesylate group in this compound, detailing its chemical reactivity, its application in PROTAC synthesis, and the broader role of the benzyl and PEG components in optimizing PROTAC performance. This document serves as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual diagrams to empower researchers in the strategic design and synthesis of next-generation protein degraders.
The Core Functionality: The Mesylate (MS) Group as a Superior Leaving Group
The cornerstone of this compound's utility in chemical synthesis is the methanesulfonyl (mesylate, Ms) group. In the realm of organic chemistry, the mesylate group is renowned as an excellent leaving group, a feature that is fundamental to its function in bioconjugation and the synthesis of complex molecules like PROTACs.
The efficacy of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. The mesylate anion (CH₃SO₃⁻) is the conjugate base of methanesulfonic acid, a strong acid. This inherent stability means that once the mesylate group departs during a nucleophilic substitution reaction, it does not readily react back, driving the reaction to completion. This is in stark contrast to a hydroxyl group (-OH), which, as the conjugate base of water (a weak acid), is a poor leaving group.
The primary role of the mesylate group in this compound is to activate the terminal position of the PEG chain for nucleophilic substitution. This is typically achieved through an Sₙ2 (bimolecular nucleophilic substitution) reaction mechanism. In this one-step process, a nucleophile attacks the carbon atom bearing the mesylate group, leading to the simultaneous displacement of the mesylate leaving group. This reaction is highly efficient and proceeds with an inversion of stereochemistry at the reaction center, although this is not relevant for the terminal carbon of the PEG chain.
The reactivity of the mesylate group makes it a versatile handle for conjugation to a variety of nucleophilic moieties present on E3 ligase ligands or protein-of-interest (POI) ligands, such as amines (-NH₂), thiols (-SH), and hydroxyls (-OH). This enables the facile and efficient assembly of the three components of a PROTAC: the POI ligand, the linker, and the E3 ligase ligand.
The Anatomy of this compound: Beyond the Mesylate
While the mesylate group provides the reactive handle for conjugation, the other components of this compound, namely the benzyl group and the PEG24 chain, are critical for the overall performance of the resulting PROTAC.
The Polyethylene Glycol (PEG) Chain: Enhancing Physicochemical Properties
The PEG24 component consists of 24 repeating ethylene glycol units. PEGylation is a widely adopted strategy in drug development to improve the physicochemical properties of molecules. In the context of PROTACs, which are often large and lipophilic, the PEG linker imparts several key advantages:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the PROTAC, which is often a major challenge in their development.
-
Increased Flexibility: The flexible nature of the PEG linker allows the PROTAC to adopt a wide range of conformations. This is crucial for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.
-
Reduced Non-specific Binding: The PEG chain can shield the PROTAC from non-specific interactions with other proteins and biological macromolecules, potentially reducing off-target effects.
-
Improved Pharmacokinetics: PEGylation can increase the in vivo half-life of a molecule by reducing renal clearance and protecting it from metabolic degradation.
The Benzyl Group: Introducing Conformational Rigidity
The terminal benzyl group introduces a degree of rigidity to the otherwise flexible PEG linker. This can be advantageous in PROTAC design for several reasons:
-
Conformational Restriction: The rigid benzyl group can help to pre-organize the PROTAC into a conformation that is favorable for binding to both the target protein and the E3 ligase, potentially reducing the entropic penalty of ternary complex formation.
-
Pi-Stacking Interactions: The aromatic ring of the benzyl group can engage in π-stacking interactions with aromatic residues (e.g., tyrosine, phenylalanine) on the surface of the E3 ligase or the target protein. Such interactions can contribute to the stability of the ternary complex.[1][2]
-
Reduced Polarity: The benzyl group can decrease the overall polarity of the PROTAC, which may influence its cell permeability.
The interplay between the flexible PEG chain and the rigid benzyl group allows for fine-tuning of the linker's properties to optimize PROTAC efficacy.
Quantitative Data on PROTAC Performance with Benzyl-PEG Linkers
While specific quantitative data for PROTACs synthesized directly with this compound is not extensively available in the public domain, we can infer its performance from studies on PROTACs with similar benzyl-containing and PEG linkers. The following tables summarize representative data from the literature, illustrating the impact of linker composition on key PROTAC performance metrics such as DC₅₀ (the concentration required for 50% degradation of the target protein) and Dₘₐₓ (the maximum percentage of target protein degradation).
Table 1: Comparison of PROTACs with Flexible vs. Rigid Linkers
| PROTAC | Target | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| PROTAC 54 | Androgen Receptor | Flexible (PEG) | Degradation observed at 3 µM | Not specified | [1] |
| PROTACs 55-57 | Androgen Receptor | Rigid (Disubstituted phenyl) | No degradation | 0 | [1] |
| ACBI1 (53) | SMARCA2/4 | Rigid (Benzyl) | Not specified | Not specified | [1] |
This table highlights that while rigid linkers can be effective, a flexible linker was superior in the case of the androgen receptor PROTACs, demonstrating that the optimal linker is target-dependent.
Table 2: Degradation Efficiency of Bruton's Tyrosine Kinase (BTK) PROTACs with Varying Linkers
| PROTAC | Linker Type | DC₅₀ (nM) | Dₘₐₓ (%) |
| NC-1 | PEG-based | 2.2 | 97 |
| IR-1 | PEG-based | >1000 | <20 |
| IR-2 | PEG-based | 18 | 95 |
| RC-3 | PEG-based | 120 | 90 |
Data from a study on BTK degraders, showcasing the significant impact of linker modifications on degradation potency.
Experimental Protocols
The following section provides detailed methodologies for the synthesis of a PROTAC using this compound and for the characterization of its degradation activity.
Synthesis of a PROTAC using this compound
This protocol describes a general two-step procedure for the synthesis of a PROTAC, starting with the nucleophilic substitution of the mesylate group on this compound with an amine-containing E3 ligase ligand, followed by coupling to a POI ligand.
Step 1: Coupling of this compound with an Amine-Containing E3 Ligase Ligand
This step involves the nucleophilic attack of the amine on the E3 ligase ligand on the terminal carbon of the this compound, displacing the mesylate group.
-
Materials and Reagents:
-
This compound
-
Amine-containing E3 ligase ligand (e.g., a derivative of thalidomide or VHL ligand)
-
Anhydrous dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas
-
Reaction vessel
-
Stir plate and stir bar
-
-
Procedure:
-
Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF (to a concentration of approximately 0.1 M).
-
Add DIPEA (3.0 equivalents) to the reaction mixture. DIPEA acts as a non-nucleophilic base to neutralize any acid formed during the reaction.
-
Stir the reaction mixture at room temperature to 50 °C under an inert atmosphere (nitrogen or argon) for 12-24 hours.
-
Monitor the progress of the reaction by liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC) to yield the E3 ligase ligand-linker conjugate.
-
Step 2: Coupling of the E3 Ligase Ligand-Linker Conjugate with a POI Ligand
This final step forms the complete PROTAC molecule, typically through an amide bond formation. This example assumes the POI ligand has a carboxylic acid for coupling.
-
Materials and Reagents:
-
E3 ligase ligand-linker conjugate from Step 1
-
POI ligand with a terminal carboxylic acid
-
Anhydrous DMF
-
Peptide coupling reagent (e.g., HATU, PyBOP)
-
DIPEA
-
Nitrogen or Argon gas
-
Reaction vessel
-
Stir plate and stir bar
-
-
Procedure:
-
Dissolve the POI ligand with a terminal carboxylic acid (1.0 equivalent), the E3 ligase ligand-linker conjugate (1.0 equivalent), and the peptide coupling reagent (1.2 equivalents) in anhydrous DMF (to a concentration of approximately 0.1 M).
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, the reaction mixture can be purified directly by preparative HPLC to yield the final PROTAC molecule.
-
Characterize the final PROTAC by LC-MS and ¹H NMR to confirm its identity and purity.
-
Determination of Target Protein Degradation (DC₅₀ and Dₘₐₓ) by Western Blotting
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
-
Materials and Reagents:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Heat the samples at 95 °C for 5 minutes.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the target protein, followed by the HRP-conjugated secondary antibody. Repeat the process for the loading control antibody.
-
Detection and Analysis: Develop the blot using an ECL substrate and capture the signal. Quantify the band intensities using densitometry software.
-
Data Analysis: Normalize the target protein band intensity to the loading control band intensity. Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Visualizing the PROTAC Mechanism and Experimental Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.
Caption: The general mechanism of action for a PROTAC.
Caption: A generalized workflow for the synthesis of a PROTAC using this compound.
Caption: Logical relationship of the components of this compound to PROTAC efficacy.
Conclusion
The mesylate group in this compound is a critical functional moiety that enables the efficient and versatile synthesis of PROTACs through reliable nucleophilic substitution reactions. Beyond this reactive handle, the carefully designed structure of this compound, incorporating a flexible PEG24 chain and a rigidifying benzyl group, provides a powerful tool for researchers to systematically investigate and optimize the linker component of their PROTACs. By understanding the distinct roles of each component and employing the experimental strategies outlined in this guide, scientists and drug development professionals can accelerate the discovery and development of novel, highly effective protein-degrading therapeutics. The continued exploration of well-defined linkers like this compound will undoubtedly be a key driver of innovation in the rapidly advancing field of targeted protein degradation.
References
Benzyl-PEG24-MS: A Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
Benzyl-PEG24-MS is a long-chain, polyethylene glycol (PEG)-based PROTAC (Proteolysis Targeting Chimera) linker used in the synthesis of heterobifunctional molecules designed to induce targeted protein degradation. As a key component in the development of novel therapeutics, understanding its properties, safety, and handling procedures is paramount for ensuring laboratory safety and experimental success. This guide provides an in-depth overview of this compound, with a focus on its safe handling, storage, and relevant experimental considerations.
Chemical and Physical Properties
This compound is characterized by a benzyl-protected hydroxyl group at one end of a 24-unit polyethylene glycol chain and a mesylate (MS) leaving group at the other. This bifunctional nature allows for its use as a linker in PROTAC synthesis.
| Property | Value | Source |
| Chemical Formula | C56H106O27S | [1][2][3] |
| Molecular Weight | 1243.49 g/mol | [1][2] |
| CAS Number | 2218463-20-6 | |
| Appearance | Solid/Powder | General Supplier Information |
| Solubility | Soluble in DMSO (e.g., 10 mM) |
Safety and Hazard Information
Potential Hazards:
-
Mesylate Group: Sulfonate esters, including mesylates, are known to be potential alkylating agents. Alkylating agents can be genotoxic (mutagenic) and carcinogenic. While the reactivity of a large molecule like this compound may be lower than that of smaller alkyl mesylates, it is crucial to handle the compound as a potential mutagen.
-
Benzyl Group: Benzyl alcohol, a related compound, is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation.
-
PEG Moiety: Polyethylene glycols are generally considered to have low toxicity. However, as with any chemical, direct contact and inhalation should be minimized.
Recommended Precautionary Measures:
Based on the potential hazards, the following general handling precautions are advised:
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. |
| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Personal Protective Equipment (PPE)
Given the potential hazards, particularly the presence of the mesylate group, stringent handling procedures should be followed.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Emergency eye wash stations and safety showers should be readily accessible.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn. Dispose of contaminated gloves after use.
-
Skin and Body Protection: A laboratory coat is required. Additional protective clothing may be necessary for larger quantities or when there is a risk of splashing.
-
Respiratory Protection: If working outside of a fume hood or if dusts/aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
The following diagram illustrates a recommended workflow for handling this compound in a research setting.
Storage Recommendations
Proper storage is crucial to maintain the integrity and stability of this compound.
| Condition | Duration | Recommendations | Source |
| Powder | 2 years | Store at -20°C in a tightly sealed container. | DC Chemicals |
| In DMSO | 2 weeks | Store at 4°C. | DC Chemicals |
| In DMSO | 6 months | Store at -80°C. | DC Chemicals |
Note: Storage recommendations may vary slightly between suppliers. Always refer to the product datasheet for specific instructions.
Accidental Release and First Aid Measures
Accidental Release:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as described in Section 3.
-
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
-
Prevent the material from entering drains or waterways.
First Aid:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Considerations
Waste containing this compound should be treated as hazardous chemical waste.
-
Dispose of unused material and contaminated items in accordance with institutional, local, and national regulations.
-
Do not dispose of down the drain or in regular trash.
Experimental Protocols: Use in PROTAC Synthesis
This compound serves as a linker in the modular synthesis of PROTACs. The mesylate group is a good leaving group for nucleophilic substitution, typically by an amine or thiol on a warhead or E3 ligase ligand. The benzyl group is a protecting group for the terminal hydroxyl, which can be deprotected in a subsequent step to allow for conjugation to the other half of the PROTAC molecule.
General Experimental Protocol for PROTAC Synthesis using this compound:
This is a generalized protocol; specific reaction conditions (e.g., solvent, base, temperature) will need to be optimized for the specific substrates.
-
Conjugation to the First Ligand (e.g., an amine-containing ligand):
-
Dissolve the amine-containing ligand (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., DMF, DMSO) under an inert atmosphere (e.g., nitrogen, argon).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2-3 equivalents).
-
Add a solution of this compound (1-1.2 equivalents) in the same solvent.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C) and monitor by LC-MS or TLC.
-
Upon completion, perform an aqueous workup and purify the product (e.g., by flash column chromatography or preparative HPLC) to obtain the Benzyl-PEG24-ligand conjugate.
-
-
Deprotection of the Benzyl Group:
-
Dissolve the Benzyl-PEG24-ligand conjugate in a suitable solvent (e.g., methanol, ethanol).
-
Add a palladium catalyst (e.g., 10% Pd/C).
-
Subject the mixture to an atmosphere of hydrogen gas (e.g., using a balloon or a Parr hydrogenator).
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, filter off the catalyst (e.g., through Celite) and concentrate the filtrate to yield the deprotected HO-PEG24-ligand.
-
-
Conjugation to the Second Ligand:
-
The newly formed hydroxyl group can then be functionalized (e.g., converted to a mesylate, tosylate, or activated for ester or ether formation) to react with the second ligand, completing the PROTAC synthesis. Alternatively, the second ligand may have a functional group that can directly react with the hydroxyl group under appropriate coupling conditions (e.g., Mitsunobu reaction).
-
The following diagram illustrates the logical relationship in a typical PROTAC synthesis involving a PEG linker.
This guide is intended to provide a comprehensive overview of the safety, handling, and storage of this compound for research and development purposes. It is essential to supplement this information with a thorough risk assessment for any specific experimental procedures and to always adhere to institutional safety guidelines.
References
Methodological & Application
Application Notes and Protocols for Linking Small Molecules to E3 Ligase Ligands Using Benzyl-PEG24-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.[3][4]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide a versatile scaffold for systematic variation of linker length.[3] Benzyl-PEG24-MS is a long-chain PEG linker featuring a methanesulfonyl (MS) group, which can serve as a reactive handle for conjugation to a nucleophilic functional group on a small molecule, typically an amine or a thiol on an E3 ligase ligand or a POI ligand. The extended 24-unit PEG chain provides significant spatial separation between the two ligands, which can be advantageous for optimizing the geometry of the ternary complex for efficient ubiquitination.
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of PROTACs utilizing the this compound linker.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of PROTAC-mediated protein degradation and the general experimental workflows for the synthesis and evaluation of PROTACs.
Data Presentation
Table 1: Representative Data for ERα-Targeting PROTACs with Varying Linker Lengths
| PROTAC Linker Composition | Linker Length (atoms) | DC50 (nM) in MCF-7 cells | Dmax (%) in MCF-7 cells | Reference |
| Alkyl Chain | 9 | >10,000 | ~50 | |
| PEG3 | 12 | ~5,000 | ~75 | |
| PEG4 | 16 | 100-200 | >90 | |
| PEG5 | 20 | 50-100 | >95 |
Note: This data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line and target-dependent. The data presented is for ERα-targeting PROTACs and not specifically for PROTACs synthesized with this compound.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes a general method for coupling a small molecule containing a primary or secondary amine (e.g., an E3 ligase ligand) to a small molecule containing a carboxylic acid (e.g., a POI ligand) using this compound as the linker. The methanesulfonyl group of this compound is first displaced by the amine on the E3 ligase ligand. The resulting intermediate with a terminal benzyl group is then deprotected to reveal a carboxylic acid, which is subsequently coupled to the POI ligand.
Step 1: Conjugation of E3 Ligase Ligand to this compound
-
Materials:
-
E3 ligase ligand with a primary or secondary amine (1.0 eq)
-
This compound (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the amine-containing E3 ligase ligand and this compound in anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 ligase ligand-PEG24-Benzyl conjugate.
-
Step 2: Deprotection of the Benzyl Ester
-
Materials:
-
E3 ligase ligand-PEG24-Benzyl conjugate (1.0 eq)
-
Palladium on carbon (10 wt. %)
-
Hydrogen gas
-
Methanol or Ethyl Acetate
-
-
Procedure:
-
Dissolve the E3 ligase ligand-PEG24-Benzyl conjugate in methanol or ethyl acetate.
-
Add palladium on carbon to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the E3 ligase ligand-PEG24-COOH.
-
Step 3: Final Amide Coupling with POI Ligand
-
Materials:
-
E3 ligase ligand-PEG24-COOH (1.0 eq)
-
POI ligand with a primary or secondary amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the E3 ligase ligand-PEG24-COOH and the amine-containing POI ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC directly from the reaction mixture using preparative High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol outlines the steps to determine the DC50 and Dmax of a newly synthesized PROTAC.
-
Materials:
-
Cell line expressing the protein of interest
-
Complete cell culture medium
-
PROTAC stock solution (e.g., in DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using ECL substrate and visualize the protein bands.
-
-
Data Analysis:
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein intensity to the loading control for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
-
Conclusion
The this compound linker is a valuable tool for the synthesis of PROTACs, offering a long and flexible spacer to facilitate the formation of a productive ternary complex. The provided protocols offer a general framework for the synthesis and evaluation of PROTACs utilizing this linker. It is important to note that the optimal linker length and composition are highly dependent on the specific protein of interest and E3 ligase pair, and empirical testing is crucial for the development of potent and effective PROTACs. The systematic evaluation of PROTAC efficacy through methods like Western blotting to determine DC50 and Dmax values is an essential step in the drug discovery and development process.
References
Application Notes and Protocols for Benzyl-PEG24-MS in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG24-MS is a monofunctional, discrete polyethylene glycol (dPEG) linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEGylated linker, in this case, a 24-unit PEG chain with a benzyl group and a methylsulfonyl (MS) leaving group, serves to connect the target protein ligand and the E3 ligase ligand, influencing the solubility, cell permeability, and spatial orientation of the resulting PROTAC molecule.
Principle Application: Quantitative Proteomic Profiling of PROTAC-Mediated Protein Degradation
The primary application of a PROTAC synthesized with this compound in proteomics is to quantify the degradation of a specific target protein and to assess the global proteomic response to PROTAC treatment. This is crucial for validating the PROTAC's mechanism of action, determining its degradation efficiency and selectivity, and identifying potential off-target effects. A common approach is to use mass spectrometry-based quantitative proteomics to compare the proteomes of cells treated with the PROTAC to control cells.
Signaling Pathway: PROTAC-Induced Protein Degradation
The following diagram illustrates the general mechanism of action for a PROTAC.
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Protocol: Label-Free Quantitative Proteomics for PROTAC Potency and Selectivity
This protocol outlines a typical label-free quantitative proteomics experiment to assess a hypothetical PROTAC, "PROTAC-X," synthesized using the this compound linker.
I. Cell Culture and Treatment
-
Cell Seeding: Plate a human cell line (e.g., a cancer cell line known to express the target protein) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Prepare enough plates for multiple biological replicates (n ≥ 3) for each condition.
-
PROTAC Treatment: Treat the cells with "PROTAC-X" at various concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO) and potentially a negative control (e.g., a PROTAC with an inactive E3 ligase ligand).
II. Sample Preparation for Mass Spectrometry
-
Cell Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a buffer containing a detergent (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.5) and protease/phosphatase inhibitors.
-
Sonicate the lysate to shear DNA and ensure complete lysis.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Protein Digestion (In-Solution):
-
Take a standardized amount of protein (e.g., 50 µg) from each sample.
-
Reduction: Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylation: Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the urea concentration to less than 2 M with 50 mM Tris-HCl (pH 8.5). Add sequencing-grade trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge or tip.
-
Wash the bound peptides with 0.1% TFA.
-
Elute the peptides with a solution of 50-80% acetonitrile in 0.1% TFA.
-
Dry the eluted peptides using a vacuum concentrator.
-
III. LC-MS/MS Analysis
-
Peptide Resuspension: Reconstitute the dried peptides in a solution of 0.1% formic acid.
-
Liquid Chromatography (LC): Load the peptides onto a reverse-phase LC column (e.g., C18) and separate them using a gradient of increasing acetonitrile concentration.
-
Mass Spectrometry (MS): Analyze the eluting peptides on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
-
Acquisition Mode: Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.
-
MS1 Scan: Acquire full scan mass spectra over a specified m/z range (e.g., 350-1500 m/z) at high resolution (e.g., 60,000).
-
MS2 Scan: Select the most intense precursor ions for fragmentation (e.g., using higher-energy collisional dissociation - HCD) and acquire MS/MS spectra at a lower resolution (e.g., 15,000).
-
IV. Data Analysis
-
Peptide and Protein Identification: Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer). Search the MS/MS spectra against a human protein database (e.g., UniProt) to identify peptides and proteins.
-
Label-Free Quantification (LFQ): Use the software to perform label-free quantification, which calculates the relative abundance of each protein across the different samples based on the intensity of its corresponding peptides.
-
Statistical Analysis: Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with "PROTAC-X". This typically involves t-tests and correction for multiple hypothesis testing.
Experimental Workflow Diagram
References
Application Notes and Protocols for Benzyl-PEG24-MS Coupling to Amine-Containing Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG24-MS is a long-chain polyethylene glycol (PEG) reagent functionalized with a terminal benzyl group and a methanesulfonyl (mesyl) group. The methanesulfonyl group is an excellent leaving group, making this reagent highly suitable for the pegylation of molecules containing primary or secondary amine functional groups through a nucleophilic substitution reaction. This process, often referred to as mesylation chemistry, is a common and efficient method for forming stable amine-PEG conjugates.
This document provides detailed protocols and application notes for the reaction of this compound with amine-containing molecules, such as proteins, peptides, small molecule drugs, and other biomolecules. The inclusion of a 24-unit PEG linker offers significant advantages, including increased hydrophilicity, improved bioavailability, and reduced immunogenicity of the conjugated molecule.
Reaction Principle
The core of the conjugation chemistry lies in the nucleophilic attack of the amine group on the carbon atom bearing the methanesulfonyl group. The mesylate anion is subsequently displaced, forming a stable secondary or tertiary amine linkage between the PEG chain and the target molecule. The reaction is typically carried out in an aprotic organic solvent in the presence of a non-nucleophilic base to neutralize the methanesulfonic acid byproduct.
Key Applications
-
PROTACs Development: As a PEG-based linker, this compound can be utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2]
-
Bioconjugation: Covalent modification of proteins, peptides, and other biomolecules to enhance their therapeutic properties.[3][4]
-
Drug Delivery: Improving the solubility and pharmacokinetic profile of small molecule drugs.
-
Surface Modification: Functionalization of surfaces in material science and diagnostics.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the conjugation of this compound to an amine-containing molecule. These values should be considered as a starting point and may require optimization for specific applications.
| Parameter | Recommended Condition | Expected Outcome/Remarks |
| Reactants & Stoichiometry | ||
| This compound | 1.0 - 1.5 equivalents (relative to amine) | A slight excess of the PEG reagent can help drive the reaction to completion. |
| Amine-containing Molecule | 1.0 equivalent | The limiting reagent. |
| Non-nucleophilic Base | 2.0 - 3.0 equivalents (e.g., DIEA, Et3N) | Essential for scavenging the methanesulfonic acid byproduct. |
| Reaction Conditions | ||
| Solvent | Anhydrous aprotic solvent (e.g., DMF, DMSO, DCM) | The choice of solvent will depend on the solubility of the reactants. |
| Temperature | Room temperature (20-25 °C) to 50 °C | Higher temperatures can increase the reaction rate but may also lead to side reactions or degradation of sensitive molecules. |
| Reaction Time | 2 - 24 hours | Reaction progress should be monitored by a suitable analytical method (e.g., LC-MS, TLC). |
| Work-up & Purification | ||
| Quenching | Addition of water or a primary amine (e.g., Tris buffer) | To consume any unreacted this compound. |
| Purification Method | HPLC, Size-Exclusion Chromatography, or Dialysis | The choice of purification method will depend on the nature of the conjugate. |
| Expected Yield | 60 - 90% | Highly dependent on the specific reactants and optimized reaction conditions. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine-containing molecule of interest
-
Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent
-
Diisopropylethylamine (DIEA) or Triethylamine (Et3N)
-
Deionized water
-
Tris(hydroxymethyl)aminomethane (for quenching)
-
Solvents for purification (e.g., HPLC-grade acetonitrile, water with 0.1% TFA)
General Protocol for Conjugation
-
Preparation of Reactants:
-
Dissolve the amine-containing molecule in anhydrous DMF to a final concentration of 1-10 mg/mL.
-
In a separate vial, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
-
Reaction Setup:
-
To the solution of the amine-containing molecule, add DIEA (2.5 equivalents).
-
Stir the reaction mixture for 5 minutes at room temperature.
-
Add the solution of this compound dropwise to the reaction mixture while stirring.
-
-
Reaction Incubation:
-
Allow the reaction to proceed at room temperature for 4-12 hours. The optimal reaction time should be determined by monitoring the reaction progress. For less reactive amines or to increase the reaction rate, the temperature can be raised to 40-50 °C.
-
-
Reaction Monitoring:
-
Periodically take a small aliquot of the reaction mixture and analyze it by LC-MS or TLC to monitor the formation of the desired conjugate and the consumption of the starting materials.
-
-
Quenching the Reaction:
-
Once the reaction is deemed complete, add an excess of an aqueous solution of a primary amine (e.g., 1 M Tris buffer, pH 8) to quench any unreacted this compound.
-
Stir for an additional 30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Dilute the reaction mixture with an appropriate solvent (e.g., water with 0.1% TFA for reverse-phase HPLC).
-
Purify the conjugate using a suitable chromatographic technique, such as reverse-phase HPLC or size-exclusion chromatography.
-
Collect the fractions containing the desired product and confirm its identity by mass spectrometry.
-
-
Storage:
-
Lyophilize the purified conjugate and store it at -20°C or below.[5]
-
Mandatory Visualizations
References
Application Note: Comprehensive Analytical Characterization of Benzyl-PEG24-MS Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutics, including small molecules and biologics.[1][2][3][4] Benzyl-PEG24-MS is a discrete PEG linker containing 24 ethylene glycol units with a benzyl group and a methanesulfonyl (MS) leaving group, facilitating the conjugation to target molecules.[5] As with any modified therapeutic, comprehensive analytical characterization is crucial to ensure product quality, consistency, and safety. This application note provides a detailed overview of the key analytical techniques and protocols for the characterization of this compound conjugates.
The primary challenges in characterizing PEGylated molecules stem from the potential for heterogeneity in the PEG chain length and the degree of PEGylation. However, using discrete PEG linkers like this compound significantly reduces this complexity, allowing for more precise analysis. This document outlines methodologies for confirming successful conjugation, determining the degree of PEGylation, and assessing the purity and stability of the final conjugate.
Key Analytical Techniques
A multi-faceted analytical approach is essential for the comprehensive characterization of this compound conjugates. The primary techniques employed are Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Mass Spectrometry (MS): MS is a powerful tool for determining the molecular weight of the conjugate, thereby confirming successful PEGylation and identifying the degree of modification. Both Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used. Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, providing detailed information on different PEGylated species.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate the PEGylated conjugate from unreacted starting materials and other impurities. Size-Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume, which increases with PEGylation. Reversed-Phase HPLC (RP-HPLC) separates based on hydrophobicity, which is also altered by the addition of the hydrophilic PEG chain.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is invaluable for confirming the covalent attachment of the this compound linker to the target molecule. Characteristic peaks of the PEG ethylene glycol units and the benzyl group can be identified in the spectrum of the conjugate.
Experimental Workflow
The general workflow for the synthesis and characterization of a this compound conjugate is depicted below.
Caption: Experimental workflow for synthesis and characterization.
Detailed Experimental Protocols
1. Mass Spectrometry: LC-MS Analysis
This protocol is designed to determine the molecular weight of the intact this compound conjugate and to assess the degree of PEGylation.
-
Instrumentation:
-
HPLC system (e.g., Agilent 1260 Infinity)
-
Mass Spectrometer (e.g., Agilent 6520 Accurate-Mass Q-TOF)
-
-
Materials:
-
Purified this compound conjugate sample (~1 mg/mL in water or appropriate buffer)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Analytical Column: C8 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
-
Procedure:
-
Prepare the sample by dissolving the conjugate in Mobile Phase A to a final concentration of 0.1 mg/mL.
-
Set up the LC-MS system with the following parameters:
-
Flow rate: 0.3 mL/min
-
Injection volume: 5 µL
-
Gradient: 5-95% Mobile Phase B over 10 minutes
-
MS acquisition mode: Positive ion, 2 GHz (Extended Dynamic Range)
-
Mass range: m/z 300-3000
-
-
Inject the sample and acquire the data.
-
Process the raw data using appropriate software to deconvolute the mass spectrum and determine the zero-charge mass of the conjugate.
-
2. Chromatography: Size-Exclusion Chromatography (SEC-HPLC)
This protocol is used to assess the purity of the this compound conjugate and to detect the presence of any aggregates.
-
Instrumentation:
-
HPLC system with a UV detector
-
-
Materials:
-
Purified this compound conjugate sample (~1 mg/mL)
-
Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0
-
Analytical Column: SEC column (e.g., TSKgel G3000SWxl)
-
-
Procedure:
-
Prepare the sample by dissolving the conjugate in the mobile phase to a final concentration of 1 mg/mL.
-
Set up the HPLC system with the following parameters:
-
Flow rate: 0.5 mL/min
-
Injection volume: 20 µL
-
Detection wavelength: 280 nm (for protein/peptide conjugates) or another appropriate wavelength for other small molecules.
-
Run time: 30 minutes
-
-
Inject the sample and monitor the chromatogram.
-
Integrate the peaks to determine the percentage of the main conjugate peak and any high molecular weight species (aggregates) or low molecular weight impurities.
-
3. NMR Spectroscopy: 1H NMR
This protocol is for confirming the successful covalent conjugation of the this compound linker.
-
Instrumentation:
-
NMR Spectrometer (e.g., Bruker 400 MHz)
-
-
Materials:
-
Purified this compound conjugate sample (~5-10 mg)
-
Deuterated solvent (e.g., D2O, DMSO-d6)
-
-
Procedure:
-
Dissolve the sample in the appropriate deuterated solvent.
-
Acquire the 1H NMR spectrum.
-
Process the spectrum and identify the characteristic signals:
-
A prominent peak around 3.6 ppm corresponding to the repeating -(CH2CH2O)- units of the PEG chain.
-
Signals in the aromatic region (around 7.3 ppm) corresponding to the benzyl group protons.
-
Signals corresponding to the parent molecule, which may be shifted upon conjugation.
-
-
Data Presentation
The quantitative data obtained from the analytical techniques should be summarized for clear comparison.
Table 1: Mass Spectrometry Data
| Sample | Expected Mass (Da) | Observed Mass (Da) | Degree of PEGylation |
| Target Molecule | 5000.0 | 5000.2 | 0 |
| This compound Conjugate | 6243.5 | 6243.8 | 1 |
Table 2: SEC-HPLC Purity Analysis
| Sample | Retention Time (min) | Peak Area (%) | Identity |
| This compound Conjugate | 10.5 | 2.1 | Aggregate |
| 12.3 | 97.5 | Monomeric Conjugate | |
| 15.8 | 0.4 | Low MW Impurity |
Table 3: 1H NMR Characteristic Peaks
| Functional Group | Chemical Shift (ppm) |
| PEG -(CH2CH2O)- | ~3.6 |
| Benzyl Ar-H | ~7.3 |
| Target Molecule Protons | Varies |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the analytical techniques and the information they provide for the characterization of the conjugate.
Caption: Analytical techniques and their outputs.
Conclusion
The comprehensive characterization of this compound conjugates is critical for ensuring their quality and performance. The combination of mass spectrometry, chromatography, and NMR spectroscopy provides a robust analytical workflow to confirm the identity, purity, and structural integrity of the PEGylated product. The protocols and data presentation formats outlined in this application note serve as a guide for researchers and drug developers working with these important molecules.
References
Application Note: Analysis of Benzyl-PEG24-Maleimide Reaction Products by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG24-Maleimide is a valuable reagent in bioconjugation, enabling the site-specific modification of therapeutic proteins, peptides, and other biomolecules containing free thiol groups, typically from cysteine residues. The maleimide moiety reacts with thiols via a Michael addition, forming a stable covalent thioether bond. This PEGylation strategy can enhance the pharmacokinetic and pharmacodynamic properties of biotherapeutics. However, the reaction is not without complexities; side reactions such as hydrolysis of the maleimide ring and rearrangement of the conjugate can occur, particularly under non-optimal pH conditions.
This application note provides detailed protocols for performing and analyzing the reaction of Benzyl-PEG24-Maleimide with a model thiol-containing compound, N-acetylcysteine, using Liquid Chromatography-Mass Spectrometry (LC-MS). We will discuss the primary reaction, potential side reactions, and provide a comprehensive analytical workflow.
Reaction Pathways
The primary reaction of Benzyl-PEG24-Maleimide is the conjugation with a thiol group. However, two significant side reactions can occur: hydrolysis of the maleimide ring and, in the case of N-terminal cysteine conjugates, thiazine rearrangement.
-
Thiol-Maleimide Conjugation: The nucleophilic thiol group attacks the double bond of the maleimide ring, forming a stable succinimidyl thioether conjugate.
-
Maleimide Hydrolysis: The maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid derivative. This reaction is pH-dependent, with the rate increasing at higher pH.[1]
-
Thiazine Rearrangement: When the thiol is part of an N-terminal cysteine, the N-terminal amine can attack the succinimide ring of the conjugate, leading to a rearrangement to a six-membered thiazine structure. This is also a pH-dependent reaction, favored at neutral to basic pH.[2]
Caption: Reaction pathways of Benzyl-PEG24-Maleimide.
Experimental Protocols
Protocol 1: Conjugation of Benzyl-PEG24-Maleimide with N-acetylcysteine
Materials:
-
Benzyl-PEG24-Maleimide
-
N-acetylcysteine
-
Phosphate buffer (100 mM, pH 6.8)
-
Phosphate buffer (100 mM, pH 8.0)
-
Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Milli-Q water
-
Acetonitrile (ACN), LC-MS grade
Procedure:
-
Stock Solutions:
-
Prepare a 10 mM stock solution of Benzyl-PEG24-Maleimide in DMF.
-
Prepare a 100 mM stock solution of N-acetylcysteine in Milli-Q water.
-
-
Reaction Setup:
-
For the reaction at pH 6.8, add 940 µL of 100 mM phosphate buffer (pH 6.8) to a microcentrifuge tube.
-
For the reaction at pH 8.0, add 940 µL of 100 mM phosphate buffer (pH 8.0) to a separate microcentrifuge tube.
-
To each tube, add 50 µL of the 10 mM Benzyl-PEG24-Maleimide stock solution.
-
Initiate the reaction by adding 10 µL of the 100 mM N-acetylcysteine stock solution to each tube (final concentration of maleimide: 0.5 mM, thiol: 1.0 mM).
-
-
Reaction and Sampling:
-
Incubate the reactions at room temperature.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot from each reaction mixture.
-
Quench the reaction by adding the aliquot to a new tube containing 50 µL of 1% TFA in Milli-Q water.
-
Store the quenched samples at -20°C until LC-MS analysis.
-
Protocol 2: LC-MS Analysis of Reaction Products
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Scan Range: m/z 100-2000.
-
Data Acquisition: Full scan mode.
Analytical Workflow
The overall workflow for analyzing the reaction products involves sample preparation, chromatographic separation, and mass spectrometric detection and data analysis.
References
Application Notes and Protocols for Covalent Labeling of Proteins with Benzyl-PEG24-MS for Structural Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Benzyl-PEG24-MS as a covalent labeling reagent for the structural analysis of proteins. This technique is a valuable tool for probing protein topography, identifying solvent-accessible surfaces, and characterizing conformational changes, thereby aiding in drug development and fundamental protein science research.
Introduction
Covalent labeling, coupled with mass spectrometry, has emerged as a powerful technique for elucidating protein structure and dynamics. The method relies on the specific modification of solvent-accessible amino acid residues with a chemical probe. Subsequent identification of the modification sites by mass spectrometry provides a "footprint" of the protein's surface, offering insights into its three-dimensional structure, protein-protein interaction interfaces, and conformational changes upon ligand binding.
This compound is a novel covalent labeling reagent featuring a methanethiosulfonate (MTS) reactive group, which specifically targets cysteine residues. The long, flexible 24-unit polyethylene glycol (PEG) linker provides enhanced solubility and allows the reactive group to probe the protein surface effectively. The benzyl group at the terminus of the PEG chain can also influence the reagent's interaction with the protein surface. This document provides detailed protocols for utilizing this compound for protein structural analysis.
Principle of the Method
The core of this method is the specific reaction between the methanethiosulfonate group of this compound and the sulfhydryl group of cysteine residues on the protein surface. This reaction forms a disulfide bond, covalently attaching the Benzyl-PEG24 moiety to the protein. The extent of labeling on each cysteine residue is dependent on its solvent accessibility and the local chemical environment.
By comparing the labeling pattern of a protein in its native state versus a perturbed state (e.g., in the presence of a binding partner or a small molecule inhibitor), regions of the protein that undergo conformational changes can be identified. The large mass shift induced by the this compound label facilitates the identification of labeled peptides during mass spectrometry analysis.
Applications
-
Protein Topography Mapping: Identifying solvent-exposed cysteine residues to map the surface of a protein.
-
Conformational Change Analysis: Detecting changes in protein conformation upon ligand binding, protein-protein interaction, or changes in environmental conditions.
-
Binding Site Identification: Mapping the binding sites of small molecules, peptides, or other proteins by observing changes in the labeling pattern in the presence of the binding partner.
-
Drug Development: Assessing the structural impact of drug candidates on their target proteins.
Experimental Protocols
Materials
-
Purified protein of interest (containing at least one cysteine residue)
-
This compound (MW: 1243.49 g/mol )
-
Reducing agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Labeling Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5 (should be free of primary amines and thiols)
-
Quenching solution: e.g., 100 mM N-acetylcysteine or L-cysteine
-
Denaturing buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.0
-
Alkylation agent: Iodoacetamide (IAM) or N-ethylmaleimide (NEM)
-
Protease: Trypsin, Chymotrypsin, or other suitable protease
-
Mass spectrometer (ESI-MS or MALDI-TOF)
-
Desalting columns (e.g., PD-10)
Protocol 1: Covalent Labeling of a Soluble Protein
-
Protein Preparation and Reduction:
-
Dissolve the purified protein in a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
To ensure the target cysteine(s) are in a reduced state, add DTT to a final concentration of 5-10 mM.
-
Incubate for 1 hour at room temperature or overnight at 4°C.
-
-
Removal of Reducing Agent:
-
Remove DTT from the protein solution using a desalting column pre-equilibrated with the labeling buffer. This step is critical as DTT will react with the this compound reagent.
-
-
Covalent Labeling Reaction:
-
Prepare a fresh stock solution of this compound in a compatible solvent (e.g., DMSO or acetonitrile).
-
Add the this compound stock solution to the protein solution to achieve the desired final concentration (typically a 10- to 100-fold molar excess of reagent over protein).
-
Incubate the reaction mixture at room temperature for 1-2 hours. The optimal reaction time and reagent concentration should be determined empirically for each protein.
-
-
Quenching the Reaction:
-
Add a quenching solution (e.g., N-acetylcysteine) to a final concentration of 50-100 mM to consume any unreacted this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Remove excess reagent and quenching agent by buffer exchange using a desalting column or dialysis into a volatile buffer such as ammonium bicarbonate.
-
Denature the labeled protein by adding denaturing buffer (8 M urea).
-
Reduce any remaining disulfide bonds by adding DTT to a final concentration of 10 mM and incubating for 30 minutes at 37°C.
-
Alkylate all free cysteine residues by adding iodoacetamide (IAM) to a final concentration of 20 mM and incubating for 30 minutes at room temperature in the dark. This step prevents the formation of non-native disulfide bonds.
-
Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to less than 1 M.
-
Add protease (e.g., trypsin) at a 1:50 (protease:protein) ratio and incubate overnight at 37°C.
-
Acidify the digest with formic acid to stop the enzymatic reaction.
-
Desalt the peptide mixture using a C18 ZipTip or equivalent.
-
-
Mass Spectrometry Analysis:
-
Analyze the desalted peptide mixture by LC-MS/MS.
-
Identify the peptides that have been modified with this compound by searching for the corresponding mass shift.
-
Data Presentation
The quantitative data from the mass spectrometry analysis should be summarized in a clear and structured table to facilitate comparison between different experimental conditions.
Table 1: Quantitative Analysis of this compound Labeling
| Peptide Sequence | Labeled Cysteine Position | Mass Shift (Da) | Labeling Efficiency (%) - Condition A | Labeling Efficiency (%) - Condition B | Fold Change (B/A) |
| ACDEFGHIK | Cys-2 | 1242.48 | 85 | 42 | 0.49 |
| LMNCPQRST | Cys-4 | 1242.48 | 63 | 65 | 1.03 |
| VWCXYZA | Cys-3 | 1242.48 | 21 | 78 | 3.71 |
Note: The mass shift corresponds to the mass of the this compound reagent minus the mass of the leaving group (methanesulfonic acid). The exact mass of the modification is C56H105O27S2, which results in a monoisotopic mass shift of 1242.476 Da. Labeling efficiency can be calculated from the relative abundance of the labeled versus unlabeled peptide in the mass spectrum.
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for covalent labeling of proteins.
Signaling Pathway Logic
Caption: Logic for detecting conformational changes.
Application Notes and Protocols for Benzyl-PEG24-MS in Nanotechnology and Drug-Release Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Benzyl-PEG24-MS, a bifunctional molecule with significant applications in modern drug development, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs). Furthermore, we will explore the broader utility of its constituent parts—the benzyl group, the long-chain polyethylene glycol (PEG), and the reactive mesylate (MS) group—in the context of nanotechnology and advanced drug-release systems. Detailed experimental protocols for its primary application and representative methodologies for related nanotechnologies are provided.
Introduction to this compound
This compound is a heterobifunctional linker molecule. Its structure is designed for specific chemical conjugations, making it a valuable tool in the assembly of complex therapeutic agents. The key components of this compound are:
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Benzyl Group: A protective group for one end of the PEG chain, which can be selectively removed under specific chemical conditions to reveal a hydroxyl group for further modification.
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PEG24 (Polyethylene Glycol, 24 units): A long, hydrophilic polymer chain that enhances the solubility, stability, and pharmacokinetic properties of the molecule it is attached to. In the context of drug delivery, PEGylation is a well-established technique to increase the circulation half-life of therapeutics and nanoparticles by helping them evade the immune system.[1][2]
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MS (Mesylate Group): The methanesulfonyl group is an excellent leaving group in nucleophilic substitution reactions.[3][4] This makes the mesylate end of the molecule highly reactive towards nucleophiles such as amines (-NH2) and thiols (-SH), which are commonly found on proteins, peptides, and other biologically relevant molecules. This reactivity is central to its role in conjugation chemistry.[5]
Primary Application: A Linker for PROTACs
The most prominent application of this compound is in the synthesis of PROTACs.
2.1. The PROTAC Mechanism
PROTACs are innovative therapeutic molecules designed to co-opt the body's own cellular machinery for protein disposal—the ubiquitin-proteasome system—to degrade specific proteins of interest (POIs), such as those implicated in cancer. A PROTAC consists of three parts: a "warhead" that binds to the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker's role is critical; its length and composition are key to the successful formation of a stable ternary complex between the POI and the E3 ligase, which is a prerequisite for the ubiquitination and subsequent degradation of the POI.
2.2. Role of this compound in PROTACs
PEG linkers are frequently used in PROTAC design because they offer several advantages:
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Enhanced Solubility: The hydrophilic nature of the PEG chain can counteract the often-hydrophobic character of the warhead and anchor ligands, improving the overall solubility of the PROTAC.
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Improved Permeability: The flexibility of the PEG chain can allow the PROTAC to adopt conformations that shield its polar surface area, potentially improving its ability to cross cell membranes.
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Optimal Length and Flexibility: The 24-unit length of the PEG chain provides significant distance and flexibility, which can be crucial for allowing the warhead and anchor to bind to their respective proteins simultaneously and effectively.
The this compound molecule is used to covalently attach one of the two ligands (either the warhead or the anchor) via a nucleophilic substitution reaction at the mesylate-activated end.
Applications in Nanotechnology and Drug-Release Systems
While primarily documented as a PROTAC linker, the chemical properties of this compound make it suitable for broader applications in nanotechnology and the development of controlled-release drug delivery systems.
3.1. Surface Modification of Nanoparticles
PEGylation is a cornerstone of nanoparticle formulation for in vivo applications. Attaching PEG chains to the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles, gold nanoparticles) creates a hydrophilic shield that reduces opsonization (the process of being marked for destruction by the immune system). This "stealth effect" increases the circulation time of the nanoparticles, allowing them to accumulate at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.
This compound can be used to PEGylate nanoparticles that have amine or thiol groups on their surface. The mesylate group will react with these nucleophiles to form a stable covalent bond, effectively anchoring the PEG chain to the nanoparticle.
3.2. Development of Controlled-Release Systems
The principles of PEGylation can be extended to create sophisticated drug-release systems. For instance, a drug molecule could be conjugated to a nanoparticle or a larger polymer backbone using a linker like this compound. The release of the drug can be controlled by the degradation of the nanoparticle matrix or by incorporating a cleavable bond within the linker itself (though this compound does not inherently contain a cleavable bond, it could be modified to include one). This approach allows for sustained drug release over time, maintaining therapeutic concentrations and reducing dosing frequency.
Quantitative Data Summary
The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Chemical Formula | C56H106O27S | |
| Molecular Weight | 1243.49 g/mol | |
| CAS Number | 2218463-20-6 | |
| PEG Units | 24 | - |
| Terminal Group 1 | Benzyl | - |
| Terminal Group 2 | Mesylate (Methanesulfonate) | |
| Primary Application | PROTAC Linker |
The table below outlines the general impact of PEG linkers in PROTACs, which is relevant to the use of this compound.
| Parameter | Effect of PEG Linker | Reference |
| Aqueous Solubility | Generally increased due to the hydrophilic nature of the ethylene glycol repeats. | |
| Cell Permeability | Can be improved by shielding the polar surface area of the PROTAC, though excessive PEGylation may hinder uptake. | |
| Ternary Complex Formation | The length and flexibility of the PEG chain are critical for achieving the optimal distance and orientation between the POI and E3 ligase. | |
| In Vivo Half-Life | PEGylation can protect the PROTAC from metabolic degradation and reduce renal clearance, extending its circulation time. |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general method for conjugating a POI ligand (containing a primary amine) to an E3 ligase ligand (containing a carboxylic acid) using this compound as the linker. This is a multi-step process.
References
- 1. msmn.formulationbio.com [msmn.formulationbio.com]
- 2. Controlled-release, pegylation, liposomal formulations: new mechanisms in the delivery of injectable drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mesylate - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Benzyl-PEG24-MS Conjugation Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the conjugation of Benzyl-PEG24-MS to proteins and other biomolecules, which can lead to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common causes for low yield in this compound conjugation reactions?
Low yields in this compound conjugation reactions can primarily be attributed to three main factors: suboptimal reaction conditions, reagent degradation, and challenges during product purification. The N-hydroxysuccinimide (NHS) ester of this compound is susceptible to hydrolysis, which competes with the desired amine conjugation reaction.[1] Additionally, the long PEG24 chain can introduce steric hindrance, potentially slowing down the reaction rate.[2][3]
Q2: How can I minimize the hydrolysis of this compound during the reaction?
Hydrolysis of the NHS ester is a significant side reaction that reduces the amount of active reagent available for conjugation. The rate of hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline.
To minimize hydrolysis:
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Control the pH: While the reaction with primary amines is more efficient at a slightly alkaline pH (where amines are deprotonated and more nucleophilic), a compromise is necessary to limit hydrolysis. A pH range of 7.2-8.0 is generally recommended for NHS ester conjugations.[4][5]
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Use Fresh Reagents: Prepare the this compound solution immediately before use. Avoid preparing stock solutions for long-term storage, as the NHS ester moiety is prone to hydrolysis.
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Limit Reaction Time: While sufficient time is needed for the conjugation to proceed, unnecessarily long reaction times will lead to increased hydrolysis of the unreacted this compound.
Troubleshooting Low Conjugation Efficiency
Q3: My conjugation efficiency is low, even after optimizing the pH. What other factors should I consider?
Several factors beyond pH can impact the efficiency of your this compound conjugation. These include the molar ratio of reactants, reaction time, and temperature.
Table 1: Impact of Reaction Parameters on Conjugation Efficiency (Illustrative)
| Parameter | Condition | Expected Outcome on Yield | Rationale |
| Molar Excess of this compound | 5-fold | Low to Moderate | May be insufficient to drive the reaction to completion, especially with sterically hindered sites. |
| 10-fold | Moderate to High | Often a good starting point for optimization. | |
| 20-fold or higher | High | Increases the probability of conjugation but may lead to multiple PEGylations per molecule. Recommended for dilute protein solutions. | |
| Reaction Temperature | 4°C | Lower | Slower reaction rate, but may be necessary for temperature-sensitive proteins. Requires longer incubation times. |
| Room Temperature (20-25°C) | Higher | Faster reaction rate, but also a faster rate of hydrolysis. A common starting point. | |
| Reaction Time | 30-60 minutes | Varies | May be sufficient at room temperature with optimal molar excess. |
| 2 hours or more | Varies | May be necessary at lower temperatures or with less reactive amines. Monitor reaction progress to avoid excessive hydrolysis. |
Q4: Could the long PEG24 chain be causing steric hindrance?
Yes, the long, flexible PEG24 chain can create steric hindrance, making it more difficult for the NHS ester to access primary amines on the surface of the target molecule, especially those located in sterically crowded environments. This can result in a lower overall degree of labeling.
Troubleshooting Steric Hindrance:
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Increase Molar Excess: A higher concentration of this compound can help to overcome the kinetic barrier imposed by steric hindrance.
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Optimize Reaction Time: Longer reaction times may be necessary to allow the flexible PEG chain to adopt a conformation that permits access to the reactive site.
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Consider Linker Chemistry: If steric hindrance is a major issue, exploring linkers with different spacer arms or alternative conjugation chemistries may be necessary.
Handling and Reagent Stability
Q5: What are the best practices for handling and dissolving this compound?
Proper handling of this compound is crucial to maintain its reactivity.
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Storage: Store the reagent at -20°C, protected from moisture. Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
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Dissolving the Reagent: this compound is soluble in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Prepare a concentrated stock solution in anhydrous DMSO or DMF immediately before use.
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Addition to Reaction: Add the dissolved this compound to the reaction buffer containing your protein or biomolecule with gentle mixing. The final concentration of the organic solvent in the reaction mixture should ideally be kept below 10% to avoid denaturation of the protein.
Purification and Analysis
Q6: I'm losing a significant amount of my conjugated product during purification. How can I improve recovery?
Purification of PEGylated proteins can be challenging due to the increased hydrodynamic radius and potential for aggregation.
Table 2: Troubleshooting Common Purification Issues
| Issue | Possible Cause | Recommended Solution |
| Low Recovery from Size-Exclusion Chromatography (SEC) | Non-specific binding to the column matrix: The PEGylated protein may be interacting with the column material. | Ensure the column is properly equilibrated. Consider using a column with a different stationary phase. |
| Aggregation: The conjugate may be forming aggregates that are too large to elute properly. | Optimize the purification buffer with stabilizing excipients. Analyze the crude and purified samples by SEC to identify aggregation. | |
| Poor Separation of Conjugated and Unconjugated Species | Inappropriate column choice: The resolution of the column may not be sufficient to separate species with different degrees of PEGylation. | For high molecular weight PEG conjugates, use a high-resolution SEC column. Hydrophobic Interaction Chromatography (HIC) can also be effective for separating based on the degree of PEGylation. |
| Presence of Unreacted this compound in Final Product | Inefficient removal of small molecules: The purification method may not be adequately removing the excess reagent. | Use a desalting column or dialysis with an appropriate molecular weight cutoff (MWCO) to remove unreacted this compound. |
Q7: How can I analyze the success of my conjugation reaction?
Several analytical techniques can be used to assess the outcome of your conjugation reaction:
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SDS-PAGE: A noticeable shift in the molecular weight of the protein band after conjugation indicates the attachment of the PEG chain.
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HPLC: Size-Exclusion Chromatography (SEC-HPLC) can be used to separate and quantify the conjugated, unconjugated, and aggregated species. Hydrophobic Interaction Chromatography (HIC) can often resolve species with different numbers of attached PEG chains.
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Mass Spectrometry (MS): LC-MS is a powerful tool for confirming the mass of the conjugate and determining the degree of labeling.
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to a Protein
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Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.0 to a concentration of 1-10 mg/mL.
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This compound Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
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Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Ensure the final concentration of the organic solvent is below 10%.
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Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours with gentle mixing.
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Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-50 mM.
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Purification: Remove unreacted this compound and byproducts by size-exclusion chromatography (desalting column) or dialysis.
Protocol 2: Monitoring Conjugation by HPLC-MS
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Sample Preparation: At various time points during the conjugation reaction, take a small aliquot and quench the reaction.
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Chromatography: Inject the sample onto a reverse-phase or size-exclusion HPLC column coupled to a mass spectrometer.
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Mass Spectrometry: Acquire mass spectra of the eluting peaks.
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Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the different species present (unconjugated protein, and protein with one, two, or more PEG chains attached). This will allow you to calculate the degree of labeling and monitor the reaction progress over time.
Visualizations
Caption: A workflow for troubleshooting low yield in this compound conjugation reactions.
Caption: The reaction scheme for this compound conjugation, highlighting the desired reaction and the competing hydrolysis side reaction.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. confluore.com [confluore.com]
Technical Support Center: Optimizing Reactions with Benzyl-PEG24-MS
Welcome to the technical support center for Benzyl-PEG24-MS. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for optimizing reaction conditions and troubleshooting common issues encountered during the use of this compound for PEGylation of primary amines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a polyethylene glycol (PEG) reagent containing 24 PEG units, a benzyl protecting group at one terminus, and a mesylate (methanesulfonyl) group at the other. The mesylate group is an excellent leaving group, making this reagent highly suitable for the PEGylation of molecules containing primary amine groups through a nucleophilic substitution reaction. This is a common strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.
Q2: What is the general reaction mechanism for this compound with a primary amine?
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The primary amine, acting as a nucleophile, attacks the carbon atom attached to the mesylate group, displacing the mesylate and forming a stable amine linkage.
Caption: General reaction mechanism of this compound with a primary amine.
Optimizing Reaction Conditions
The efficiency of the PEGylation reaction with this compound is primarily influenced by reaction temperature and pH.
Reaction Temperature
The optimal temperature for the reaction is a balance between reaction rate and the stability of the reagent and target molecule.
| Temperature Range (°C) | Expected Outcome | Recommendations |
| 4 - 25 | Slower reaction rate, but higher stability of this compound and sensitive biomolecules. | Recommended for initial experiments and with temperature-sensitive substrates. |
| 25 - 40 | Faster reaction rate. | May be suitable for robust small molecules. Monitor for potential degradation of the PEG reagent or target molecule. |
| > 40 | Significantly faster reaction rate, but increased risk of side reactions and degradation. | Generally not recommended unless empirically determined to be optimal and necessary for a specific substrate. |
Reaction pH
The pH of the reaction medium is critical as it affects the nucleophilicity of the primary amine.
| pH Range | Effect on Primary Amine | Recommendation |
| < 7.0 | Amine is mostly protonated (R-NH₃⁺), reducing its nucleophilicity and slowing the reaction. | Not recommended for efficient conjugation. |
| 7.0 - 8.5 | A good balance where a significant portion of the amine is deprotonated and nucleophilic (R-NH₂), while minimizing hydrolysis of the PEG-mesylate.[1] | Optimal range for most applications. |
| > 8.5 | Amine is highly nucleophilic, leading to a very fast reaction. However, the risk of hydrolysis of the this compound also increases significantly.[2] | Use with caution. May be suitable for very rapid reactions, but can lead to lower yields due to reagent decomposition. |
Experimental Protocol: General Procedure for PEGylation of a Primary Amine
This protocol provides a starting point for the conjugation of this compound to a primary amine-containing molecule. Optimization may be required for specific applications.
Caption: A typical experimental workflow for PEGylation using this compound.
Materials:
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This compound
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Amine-containing substrate
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Anhydrous aprotic solvent (e.g., DMF or DMSO)
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Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)
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Quenching solution (e.g., 1 M glycine or Tris buffer)
Procedure:
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Reagent Preparation:
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Dissolve the amine-containing substrate in the reaction buffer to a desired concentration (e.g., 1-10 mg/mL).
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Immediately before use, dissolve this compound in a minimal amount of an anhydrous aprotic solvent (e.g., DMSO).
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Reaction:
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Add the dissolved this compound to the substrate solution with gentle stirring. A typical starting molar ratio is a 2 to 5-fold molar excess of the PEG reagent to the amine.
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Allow the reaction to proceed at the desired temperature (e.g., room temperature) for a set time (e.g., 2-24 hours).
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Monitoring:
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Monitor the reaction progress by a suitable analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to determine the consumption of starting materials and the formation of the product.[3]
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Quenching:
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Once the reaction is complete, add a quenching solution to react with any unreacted this compound.
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Purification:
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Purify the PEGylated product from the reaction mixture using an appropriate chromatographic technique, such as size-exclusion or reversed-phase chromatography.
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Troubleshooting Guide
Low yield or incomplete reactions are common issues. The following guide provides potential causes and solutions.
Caption: A decision tree for troubleshooting low yield in PEGylation reactions.
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Inactive this compound: The mesylate group is susceptible to hydrolysis, especially in the presence of moisture. | Store this compound under dry conditions. Prepare solutions of the reagent immediately before use. |
| Low Nucleophilicity of Amine: The amine on the substrate is protonated at low pH. | Ensure the reaction pH is in the optimal range of 7.0-8.5 to have a sufficient concentration of the deprotonated, nucleophilic amine. | |
| Steric Hindrance: The amine on the substrate is sterically hindered, making it less accessible. | Increase the reaction time and/or temperature. A higher molar excess of this compound may also be beneficial. | |
| Presence of Side Products | Hydrolysis of this compound: Reaction with water leads to the formation of Benzyl-PEG24-OH. | Perform the reaction under anhydrous conditions where possible. Avoid high pH and prolonged reaction times at elevated temperatures. |
| Multiple PEGylations: If the substrate has multiple amine groups, over-PEGylation can occur. | Reduce the molar excess of this compound. Optimize the stoichiometry to favor mono-PEGylation. | |
| Difficulty in Purification | Similar Properties of Product and Reactants: The PEGylated product may have similar solubility and chromatographic behavior to the starting materials. | Employ high-resolution chromatography techniques. Consider using a different purification strategy, such as ion exchange or affinity chromatography if applicable to the substrate. |
References
- 1. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Efficient Synthesis of Benzyl-PEG24-MS Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of synthesizing Proteolysis Targeting Chimeras (PROTACs) using the Benzyl-PEG24-MS linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in PROTAC synthesis?
A1: this compound is a high-purity, PEG-based PROTAC linker. It consists of a 24-unit polyethylene glycol (PEG) chain functionalized with a benzyl group at one terminus and a mesylate (MS) group at the other. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[1] The mesylate group is an excellent leaving group, facilitating nucleophilic substitution reactions, typically with an amine-functionalized E3 ligase ligand or protein of interest (POI) ligand, to form a stable covalent bond.
Q2: What is the general synthetic strategy for creating a PROTAC using this compound?
A2: The synthesis is typically a two-step process involving sequential nucleophilic substitution reactions. First, the this compound linker is reacted with either the amine-functionalized E3 ligase ligand or the POI ligand. After purification of this intermediate, the resulting molecule is then coupled with the second ligand (the one not used in the first step) to form the final PROTAC. The order of addition can be varied depending on the specific chemistry of the ligands.
Q3: What are the most common challenges encountered during the synthesis of this compound based PROTACs?
A3: The most common challenges include:
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Low reaction yield: This can be due to incomplete reactions, side reactions, or degradation of starting materials or products.
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Difficult purification: The final reaction mixture is often complex, containing unreacted starting materials, the desired PROTAC, and various byproducts. The hydrophilic nature of the PEG linker can also complicate purification.[2]
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Presence of impurities: Common impurities include unreacted ligands, hydrolyzed linker, and products of side reactions.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction should be monitored by analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] LC-MS is particularly useful as it can identify the masses of the starting materials, intermediates, and the final product, providing a clear picture of the reaction's progress.
Q5: What is the "hook effect" and how does it relate to PROTACs?
A5: The "hook effect" is a phenomenon observed in PROTAC activity assays where at very high concentrations, the PROTAC can inhibit the degradation of the target protein. This is thought to occur because the high concentration of the PROTAC favors the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) over the productive ternary complex required for degradation.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction | - Ensure all reactants are pure and dry.- Increase reaction time and/or temperature.- Use a higher excess of the amine-containing ligand (1.5-2 equivalents).- Confirm the reactivity of the amine group on your ligand. |
| Degradation of this compound | - The mesylate group can be susceptible to hydrolysis. Ensure anhydrous reaction conditions.- Avoid strongly acidic or basic conditions if your ligands are sensitive. | |
| Steric hindrance | - If the amine group on your ligand is sterically hindered, the reaction may be slow. Consider using a less hindered attachment point on your ligand if possible. | |
| Presence of Multiple Products in LC-MS | Incomplete reaction | - See "Low or No Product Formation". You may be seeing a mixture of starting materials and the intermediate product. |
| Formation of dialkylated amine | - If your ligand has multiple amine groups, the linker may react at more than one site. Use a protecting group strategy for other reactive amines. | |
| Hydrolysis of the mesylate group | - The hydrolyzed linker (Benzyl-PEG24-OH) will be unreactive. Ensure anhydrous conditions and use fresh reagents. | |
| Difficulty in Purifying the Final PROTAC | Co-elution of impurities | - The PEG linker can cause the PROTAC to have similar retention times to other PEG-containing impurities. Optimize your HPLC gradient to improve separation.- Consider using a different stationary phase for your chromatography column (e.g., C4, C8, or C18 for reverse-phase HPLC).[2] |
| Product is not pure after a single purification step | - A multi-step purification strategy is often necessary. Consider using Size Exclusion Chromatography (SEC) to remove smaller impurities, followed by Reverse-Phase HPLC (RP-HPLC) for final polishing. | |
| Low Yield of Final PROTAC | Poor recovery from purification | - The long PEG chain can lead to poor solubility in certain solvents. Optimize the solvent system for your purification to ensure your PROTAC remains soluble.- Minimize the number of purification steps if possible. |
| Inefficient second coupling reaction | - Ensure the intermediate from the first step is pure before proceeding to the second coupling reaction.- Optimize the coupling conditions for the second step (e.g., choice of coupling reagents if it's an amide bond formation). |
Experimental Protocols
General Protocol for the Synthesis of a PROTAC using this compound
This protocol describes a general two-step synthesis where the this compound linker is first coupled to an amine-containing E3 ligase ligand, followed by coupling to a POI ligand with a carboxylic acid functionality.
Step 1: Coupling of this compound with an Amine-Containing E3 Ligase Ligand
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Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous dimethylformamide (DMF).
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Addition of Base: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) to the reaction mixture.
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Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60 °C) for 12-24 hours.
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Monitoring: Monitor the reaction progress by LC-MS, looking for the disappearance of the starting materials and the appearance of the desired product mass.
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Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the E3 ligase ligand-linker conjugate.
Step 2: Coupling of the E3 Ligase Ligand-Linker Conjugate with a POI Ligand
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Reaction Setup: In a dry flask, dissolve the purified E3 ligase ligand-linker conjugate from Step 1 (1.0 equivalent) and the POI ligand containing a carboxylic acid (1.1 equivalents) in anhydrous DMF.
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Addition of Coupling Reagents: Add a peptide coupling reagent such as HATU (1.2 equivalents) and a base like DIPEA (2-3 equivalents).
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Reaction: Stir the reaction mixture at room temperature for 4-12 hours.
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Monitoring: Monitor the reaction progress by LC-MS for the formation of the final PROTAC.
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Purification: Purify the final PROTAC directly from the reaction mixture using preparative RP-HPLC to achieve high purity.
Quantitative Data (Representative)
The following table provides representative yields and purity for the synthesis of a this compound based PROTAC. Actual results may vary depending on the specific ligands used.
| Step | Product | Typical Yield | Purity (by HPLC) |
| 1 | E3 Ligase Ligand-PEG24-Benzyl | 60-80% | >95% |
| 2 | Final PROTAC | 40-70% | >98% |
Analytical Characterization
The final PROTAC product should be thoroughly characterized to confirm its identity and purity.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Confirmation | Peaks corresponding to the POI ligand, E3 ligase ligand, and the characteristic repeating units of the PEG linker. |
| ¹³C NMR | Structural Confirmation | Peaks corresponding to the carbons of the entire PROTAC molecule. |
| High-Resolution Mass Spectrometry (HRMS) | Molecular Weight Confirmation | The observed mass should match the calculated exact mass of the PROTAC. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak indicating high purity of the final product. |
Visualizations
Caption: General workflow for the synthesis of a this compound based PROTAC.
Caption: Troubleshooting decision tree for this compound based PROTAC synthesis.
Caption: Mechanism of action for a PROTAC molecule.
References
Strategies to prevent hydrolysis of Benzyl-PEG24-MS during experiments
Technical Support Center: Benzyl-PEG24-MS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to hydrolysis?
This compound is a polyethylene glycol (PEG)-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The "-MS" suffix indicates a methanesulfonyl (mesylate) group. Mesylates are excellent leaving groups, making the compound highly reactive and also susceptible to hydrolysis, a reaction where water molecules cleave the sulfonate ester bond. This leads to the formation of a hydroxyl group and methanesulfonic acid, inactivating the linker for its intended conjugation reaction.
Q2: How can I detect if my this compound has hydrolyzed?
Hydrolysis of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). In an HPLC chromatogram, the appearance of a new, more polar peak corresponding to the hydrolyzed product (Benzyl-PEG24-OH) and a decrease in the area of the parent this compound peak are indicative of hydrolysis.
Q3: What are the optimal storage conditions to prevent hydrolysis of this compound?
To ensure the stability and reactivity of this compound, it is crucial to store it under the proper conditions.[1] The solid reagent should be stored in a cool, dry, and dark place, preferably in a desiccator under an inert atmosphere like nitrogen or argon at a low temperature (≤ -15°C).[1]
Q4: I need to make a stock solution of this compound. What solvent should I use?
It is highly recommended to prepare stock solutions in anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2] These solvents are non-nucleophilic and will not promote hydrolysis. Ensure the solvent is of high purity and stored over molecular sieves to minimize water content.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no yield in conjugation reaction | Hydrolysis of this compound prior to or during the reaction. | 1. Verify Reagent Integrity: Before starting your experiment, confirm the purity of your this compound using HPLC. 2. Optimize Reaction Buffer: Ensure your reaction buffer is free of primary amines (e.g., Tris) and has a pH between 6.0 and 7.5 to minimize hydrolysis.[2][3] 3. Control Temperature: Perform the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis. |
| Inconsistent results between experiments | Partial hydrolysis of the stock solution. | 1. Proper Stock Solution Handling: Aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture. 2. Fresh Stock Solutions: Prepare fresh stock solutions for critical experiments. 3. Inert Atmosphere: After use, backfill the container with an inert gas like nitrogen or argon before sealing and storing. |
| Appearance of unexpected byproducts | Reaction with nucleophilic components in the buffer or sample. | 1. Buffer Selection: Use non-nucleophilic buffers such as PBS (phosphate-buffered saline), HEPES, or borate buffers. 2. Sample Purity: Ensure your substrate to be conjugated is free from nucleophilic impurities. |
Data Presentation: Factors Affecting Hydrolysis Rate
The following table summarizes the qualitative and estimated quantitative effects of different experimental parameters on the hydrolysis rate of a typical alkyl mesylate. Specific rates for this compound may vary.
| Parameter | Condition | Relative Hydrolysis Rate | Notes |
| pH | Acidic (pH < 4) | High | Hydrolysis is acid-catalyzed. |
| Neutral (pH 6.0 - 7.5) | Low | The mesylate group is most stable in this range. | |
| Basic (pH > 8) | High | Hydrolysis is base-catalyzed. | |
| Temperature | 4°C | Low | Reduces the kinetic energy available for the hydrolysis reaction. |
| 25°C (Room Temp) | Moderate | A common temperature for reactions, but hydrolysis will occur. | |
| 37°C | High | Increased temperature significantly accelerates hydrolysis. | |
| Solvent | Anhydrous Aprotic (e.g., DMSO, DMF) | Very Low | Lack of water minimizes hydrolysis. |
| Protic (e.g., Water, Alcohols) | High | Water and other protic solvents can act as nucleophiles. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable stock solution of this compound with minimal hydrolysis.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
-
Sterile, single-use vials with septa caps
-
Microsyringe
Methodology:
-
Allow the sealed vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a controlled environment with low humidity (e.g., a glove box), weigh the desired amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration.
-
Gently vortex until the solid is completely dissolved.
-
Immediately aliquot the stock solution into single-use vials.
-
Purge the headspace of each vial with nitrogen or argon gas before sealing with a septum cap.
-
Store the aliquoted vials at ≤ -15°C in the dark.
Protocol 2: General Procedure for Conjugation Reaction with Minimized Hydrolysis
Objective: To perform a conjugation reaction of this compound with a nucleophilic substrate (e.g., a primary amine on a protein) while minimizing hydrolysis.
Materials:
-
This compound stock solution in anhydrous DMSO
-
Substrate (e.g., protein) in a suitable buffer
-
Reaction Buffer: 0.1 M Phosphate Buffer, pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., size-exclusion chromatography)
Methodology:
-
Ensure the substrate is in the appropriate reaction buffer. If necessary, perform a buffer exchange.
-
Calculate the required volume of the this compound stock solution. A molar excess of the linker is often used.
-
Add the this compound stock solution to the substrate solution while gently stirring.
-
Incubate the reaction at a controlled temperature, for example, 4°C, for a predetermined time (optimization may be required).
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To stop the reaction, add the quenching buffer to react with any unreacted this compound.
-
Purify the conjugate using an appropriate chromatographic technique to remove excess reagents and byproducts.
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Recommended workflow for conjugation experiments.
References
Overcoming steric hindrance in Benzyl-PEG24-MS applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered when using Benzyl-PEG24-MS, with a particular focus on addressing issues related to steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a heterobifunctional linker containing a benzyl group and a methanesulfonyl (MS) leaving group, connected by a 24-unit polyethylene glycol (PEG) spacer. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[][3] The this compound serves as the linker component that connects the ligand for the target protein to the ligand for the E3 ligase.
Q2: What is steric hindrance and how does it affect my experiments with this compound?
Steric hindrance is a phenomenon where the size and three-dimensional shape of molecules impede a chemical reaction.[4] In the context of this compound applications, the bulky nature of the PEG chain, the protein of interest (POI) ligand, or the E3 ligase ligand can physically block the reactive methanesulfonyl group from approaching the target functional group (e.g., an amine or thiol) on the binding partner. This can lead to several common issues:
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Low reaction yields: The desired conjugate is formed in smaller quantities than expected.[1]
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Slow reaction rates: The reaction takes significantly longer to reach completion.
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Incomplete conjugation: A significant portion of the starting material remains unreacted, even with an excess of reagents.
-
Lack of site-specificity: The reaction may occur at more accessible, but unintended, sites on the binding partner.
Q3: How does the PEG24 linker length in this compound relate to steric hindrance?
The length of the PEG linker is a critical factor in PROTAC design and can have a significant impact on steric hindrance.
-
Too short: A linker that is too short may not provide enough space between the two ligands, leading to steric clashes that prevent the simultaneous binding of the PROTAC to the target protein and the E3 ligase, thus inhibiting the formation of a stable ternary complex.
-
Optimal length: An optimal linker length provides the necessary flexibility and distance to allow for the formation of a productive ternary complex, leading to efficient ubiquitination and degradation of the target protein. The PEG24 linker in this compound is a relatively long and flexible linker often used to mitigate steric hindrance between bulky binding partners.
-
Too long: While less common to cause direct steric clash during synthesis, an excessively long linker can lead to other issues such as reduced potency due to entropic effects or unfavorable physicochemical properties of the final PROTAC molecule.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound, with a focus on overcoming steric hindrance.
Issue 1: Low or No Product Formation
If you are observing low or no yield of your desired conjugate, it could be due to significant steric hindrance preventing the reaction from proceeding efficiently.
| Possible Cause | Recommended Solution |
| Steric clash between bulky reactants | 1. Optimize Reaction Temperature: Gradually increase the reaction temperature in 5-10°C increments (e.g., from room temperature to 40-50°C) to provide more kinetic energy to overcome the activation barrier. 2. Extend Reaction Time: Monitor the reaction over a longer period (e.g., 24-48 hours) as sterically hindered reactions often proceed more slowly. 3. Change the Solvent: Use a solvent that can better solvate the reactants and potentially alter their conformation to a more favorable one for the reaction. Consider switching between common anhydrous solvents like DMF, DCM, and DMSO. |
| Inaccessible reactive site on the binding partner | 1. Introduce a smaller spacer on the binding partner: If possible, modify your protein/ligand to introduce a small, flexible spacer arm leading to the reactive functional group. 2. Site-Directed Mutagenesis: For protein targets, if the structure is known, consider mutating a more accessible surface residue to one that can react with the this compound. |
| Suboptimal reaction conditions | 1. Use a non-nucleophilic base: Employ a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) to facilitate the reaction without competing with the nucleophile. 2. Optimize Stoichiometry: While a slight excess of one reagent is common, a very large excess can sometimes lead to side reactions or purification difficulties. Experiment with different molar ratios of this compound to your binding partner. |
Issue 2: Formation of Multiple Products or Side Reactions
The presence of multiple products can indicate a lack of reaction specificity, which can be exacerbated by steric hindrance at the desired reaction site.
| Possible Cause | Recommended Solution |
| Reaction at non-specific sites | 1. Lower the Reaction Temperature: Reducing the temperature can increase the selectivity of the reaction for the most reactive and accessible site. 2. Use a less reactive base: A milder base may help to deprotonate only the most acidic/accessible nucleophile, improving selectivity. 3. Protecting Groups: If your binding partner has multiple reactive sites, consider using protecting groups to block the undesired sites before reacting with this compound. |
| Degradation of this compound or reactants | 1. Ensure Anhydrous Conditions: The methanesulfonyl group can be susceptible to hydrolysis. Ensure all solvents and reagents are anhydrous. 2. Check pH: Extreme pH conditions can lead to the degradation of reactants. Maintain a neutral or slightly basic pH. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation with this compound
This protocol provides a starting point for the conjugation of this compound to a nucleophile (e.g., an amine-containing molecule).
-
Reagent Preparation:
-
Dissolve the amine-containing substrate (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Dissolve this compound (1.1 equivalents) in the same anhydrous solvent.
-
-
Reaction Setup:
-
To the solution of the amine-containing substrate, add a non-nucleophilic base such as DIPEA (3 equivalents).
-
Add the this compound solution dropwise to the reaction mixture while stirring.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
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Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
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Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Optimization of Reaction Conditions for Sterically Hindered Systems
If the general protocol results in a low yield, the following optimization steps can be taken:
-
Temperature Screening:
-
Set up several small-scale reactions in parallel.
-
Run the reactions at different temperatures, for example, room temperature, 40°C, and 60°C.
-
Monitor the reactions by LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours) to determine the optimal temperature and time.
-
-
Solvent Screening:
-
Set up parallel reactions in different anhydrous solvents such as DMF, DCM, THF, and DMSO.
-
Monitor the reactions to identify the solvent that gives the best conversion and cleanest reaction profile.
-
-
Base Screening:
-
If using DIPEA, try other non-nucleophilic bases like triethylamine (TEA) or 2,6-lutidine to see if they improve the reaction outcome.
-
Visualizations
Caption: Conceptual diagram illustrating how a flexible linker can overcome steric hindrance to allow the formation of a productive ternary complex in PROTACs.
Caption: Troubleshooting workflow for addressing low product yield in this compound applications.
Caption: Decision tree for selecting an optimization strategy based on the observed experimental issue.
References
Technical Support Center: Purification of Benzyl-PEG24-MS Conjugated Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products conjugated with Benzyl-PEG24-MS linkers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound conjugated products?
The primary challenges arise from the heterogeneous nature of the conjugation reaction mixture and the physicochemical properties of the PEGylated product.[] Key difficulties include:
-
Separation of the desired conjugate from unreacted starting materials (e.g., protein, peptide, or small molecule), excess this compound reagent, and hydrolyzed linker.[]
-
Resolving different species of the conjugated product , such as mono-, di-, or multi-PEGylated products, as well as positional isomers.[][2]
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Dealing with the polydispersity of the PEG chain , which can lead to broader peaks in chromatography, making it harder to achieve baseline separation.[3]
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Potential for non-specific interactions of the hydrophobic benzyl group and the PEG chain with chromatographic media, which can cause peak tailing and reduced recovery.
Q2: Which purification techniques are most suitable for this compound conjugated products?
Several chromatographic techniques are effective, and the choice depends on the specific properties of the conjugated molecule and the impurities to be removed. The most common methods are:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Highly effective for separating molecules based on hydrophobicity. The benzyl group in the linker provides a strong hydrophobic handle, making this a powerful technique for purifying this compound conjugates.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is particularly useful for removing smaller impurities like excess linker or salts, or for separating aggregates from the desired conjugate.
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. This method is very effective for separating PEGylated species from the unconjugated molecule, as the PEG chain can shield surface charges, altering the molecule's interaction with the IEX resin. It can also resolve positional isomers.
-
Hydrophobic Interaction Chromatography (HIC): A milder alternative to RP-HPLC that separates based on hydrophobicity. It can be effective for purifying PEGylated products, especially those sensitive to organic solvents.
-
Tangential Flow Filtration (TFF): A membrane-based technique useful for buffer exchange, desalting, and removing small molecule impurities from larger conjugated products.
Q3: How does the this compound linker influence the choice of purification method?
The this compound linker has distinct features that can be leveraged for purification:
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Benzyl Group: Imparts significant hydrophobicity, making RP-HPLC and HIC excellent choices for high-resolution separation.
-
PEG24 Chain: Increases the hydrodynamic size of the conjugated molecule, making SEC a viable option for separating the conjugate from the smaller, unconjugated starting material. The PEG chain can also shield charges, which is advantageous for IEX separations.
-
Mesylate (MS) Group: The mesylate is a leaving group for the conjugation reaction. After conjugation, it is no longer part of the final product.
Purification Strategy Overview
The following diagram outlines a general workflow for selecting a purification method for this compound conjugated products.
Troubleshooting Guides
Reverse-Phase HPLC (RP-HPLC)
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution/Peak Overlap | Inappropriate mobile phase gradient. | Optimize the gradient slope. A shallower gradient can improve the separation of closely eluting species. |
| Incorrect column chemistry. | Experiment with different stationary phases (e.g., C8 instead of C18) to alter selectivity. | |
| Broad Peaks | Polydispersity of the PEG chain. | This is an inherent property. However, optimizing the gradient and flow rate can sometimes sharpen peaks. Using a uniform PEG starting material can also help. |
| Column overloading. | Reduce the sample load. | |
| Low Recovery | Irreversible binding to the column. | Add a stronger organic solvent to the mobile phase (e.g., isopropanol). Increase the column temperature. |
| On-column degradation. | Use a milder mobile phase additive (e.g., formic acid instead of trifluoroacetic acid). | |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a competing agent to the mobile phase (e.g., a small amount of a different solvent). Ensure the column is well-packed and not degraded. |
Size-Exclusion Chromatography (SEC)
| Problem | Potential Cause | Suggested Solution |
| Poor Separation | Inappropriate pore size of the column. | Select a column with a pore size that provides optimal resolution for the molecular weight range of your conjugate and impurities. |
| Sample volume is too large. | The sample volume should ideally be less than 5% of the total column volume for high-resolution separation. | |
| Low Recovery | Non-specific binding to the column matrix. | Ensure the column is properly equilibrated. Consider using a mobile phase with a higher ionic strength to minimize secondary interactions. |
| Distorted Peak Shapes | Undesired interactions with the stationary phase. | This can be an issue with PEGylated molecules. Try a different column material or modify the mobile phase composition (e.g., add a small amount of organic solvent). |
| Column is not equilibrated. | Flush the column with at least two column volumes of the mobile phase before injection. |
Experimental Protocols
General Protocol for RP-HPLC Purification
This protocol is a starting point and should be optimized for your specific this compound conjugated product.
-
Column Selection: Choose a C18 or C8 column suitable for preparative or semi-preparative HPLC.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).
-
Chromatographic Conditions:
-
Flow Rate: Dependent on column dimensions (e.g., 1-10 mL/min for semi-preparative).
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over 30-60 minutes is a good starting point. The exact gradient will need to be optimized.
-
Detection: UV absorbance at a wavelength where your molecule absorbs (e.g., 280 nm for proteins, or a wavelength specific to your small molecule).
-
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Analysis of Fractions: Analyze the collected fractions by an appropriate analytical method (e.g., analytical HPLC, mass spectrometry) to identify the fractions containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent, for example, by lyophilization.
General Protocol for SEC Purification
This protocol is designed to separate the this compound conjugate from smaller impurities.
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Column Selection: Choose an SEC column with a fractionation range appropriate for the size of your conjugated product.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., phosphate-buffered saline, pH 7.4). The mobile phase should be filtered and degassed.
-
Sample Preparation: Dissolve the sample in the mobile phase. The sample volume should be kept small for optimal resolution.
-
Chromatographic Conditions:
-
Flow Rate: Set a flow rate appropriate for the column dimensions.
-
Mode: Isocratic elution with the prepared mobile phase.
-
-
Fraction Collection: The larger conjugated molecule will elute first, followed by smaller molecules like the unreacted linker. Collect fractions accordingly.
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Fraction Analysis and Pooling: Analyze fractions to identify those containing the pure product. Pool the desired fractions.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common purification issues.
References
Navigating Experiments with Benzyl-PEG24-MS: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing Benzyl-PEG24-MS in their experimental workflows, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a clear understanding of potential side reactions and how to mitigate them is crucial for success. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions to address common challenges encountered during the use of this versatile linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary components?
This compound is a long-chain, polyethylene glycol (PEG)-based linker molecule. It is heterobifunctional, meaning it has two different reactive ends connected by a PEG spacer. The key components are:
-
Benzyl Ether Group: This group serves as a stable protecting group for one end of the PEG chain.
-
Polyethylene Glycol (PEG) Chain (24 units): The long PEG chain enhances the solubility and pharmacokinetic properties of the final PROTAC molecule.[1][2]
-
Mesylate (MS) Group: The methanesulfonyl group is a good leaving group, making this end of the linker reactive towards nucleophiles, typically for conjugation to a target protein ligand or an E3 ligase ligand.
Q2: What are the primary degradation pathways for this compound?
The main degradation pathways involve the three key components of the molecule:
-
Hydrolysis of the Mesylate Group: The methanesulfonyl ester is susceptible to hydrolysis, especially under basic conditions, which replaces the mesylate with a hydroxyl group, rendering the linker inactive for its intended conjugation reaction. The rate of hydrolysis is pH-dependent.[3][4]
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Oxidation of the PEG Chain: The ethylene glycol repeats in the PEG chain can be susceptible to oxidative degradation.[5] This can be initiated by exposure to oxygen, transition metals, or high temperatures.
-
Cleavage of the Benzyl Ether: While generally stable, the benzyl group can be cleaved under harsh acidic conditions or through catalytic hydrogenation.
Troubleshooting Guide: Common Side Reactions and How to Avoid Them
This guide addresses specific issues that may arise during the synthesis and use of PROTACs involving the this compound linker.
Issue 1: Low Yield of Conjugated Product
Possible Cause A: Hydrolysis of the Mesylate Group
The mesylate group is the reactive handle for conjugation but can be deactivated by hydrolysis.
-
How to Avoid:
-
pH Control: Maintain a neutral or slightly acidic pH during storage and reactions if possible, as basic conditions accelerate hydrolysis.
-
Anhydrous Conditions: Use anhydrous solvents and reagents for the conjugation reaction to minimize the presence of water.
-
Fresh Reagents: Use freshly prepared solutions of this compound to reduce the impact of hydrolysis during storage.
-
Possible Cause B: Competing Nucleophilic Attack
If your target molecule for conjugation contains multiple nucleophilic sites (e.g., amines and thiols), the mesylate may react with unintended groups, leading to a mixture of products and lower yield of the desired conjugate.
-
How to Avoid:
-
pH Optimization: The reactivity of different nucleophiles is pH-dependent. For example, thiol groups are more reactive at a slightly lower pH than primary amines. Careful pH control can favor reaction with the desired functional group.
-
Protecting Groups: If possible, use protecting groups on non-target nucleophiles on your molecule to prevent side reactions.
-
Possible Cause C: Steric Hindrance
The long PEG chain, while beneficial for solubility, can sometimes create steric hindrance, slowing down the reaction rate between the mesylate group and the nucleophile on your target molecule.
-
How to Avoid:
-
Reaction Time and Temperature: Increase the reaction time or temperature to overcome the kinetic barrier. Monitor the reaction closely to avoid degradation of other components.
-
Catalyst: In some cases, a suitable catalyst may enhance the reaction rate.
-
Issue 2: Unwanted Debenzylation
Possible Cause: Incompatible Reaction Conditions
While the benzyl ether is a robust protecting group, certain conditions can lead to its premature cleavage.
-
How to Avoid:
-
Avoid Strong Acids: Do not use strongly acidic conditions in your reaction or workup steps.
-
Catalytic Hydrogenation: Be aware that catalytic hydrogenation conditions (e.g., H₂/Pd) will cleave the benzyl ether. If your synthetic route requires the reduction of other functional groups, choose a method that is compatible with the benzyl ether.
-
Oxidizing Agents: Some strong oxidizing agents can lead to the cleavage of the benzyl group.
-
Issue 3: PEG Chain Degradation
Possible Cause: Oxidation
The PEG chain can be susceptible to oxidative cleavage, which can lead to a heterogeneous mixture of products with varying linker lengths.
-
How to Avoid:
-
Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.
-
Degassed Solvents: Use degassed solvents to remove dissolved oxygen.
-
Avoid Transition Metals: Traces of transition metals can catalyze PEG oxidation. Ensure high-purity reagents and solvents.
-
Issue 4: Difficulty in Purification
Possible Cause: Polydispersity and Similar Physicochemical Properties
The long PEG chain can lead to challenges in separating the desired product from starting materials and byproducts due to similar solubility and chromatographic behavior.
-
How to Avoid:
-
Chromatography Optimization: Reverse-phase HPLC with a suitable gradient of organic solvent and water is often effective. Size-exclusion chromatography (SEC) can also be used to separate molecules based on their hydrodynamic volume.
-
Reaction Monitoring: Closely monitor the reaction by LC-MS to ensure complete consumption of the starting material, which will simplify the purification process.
-
Quantitative Data Summary
| Functional Group | Condition | Stability/Reactivity | Reference(s) |
| Mesylate Ester | Aqueous Buffer (pH > 8) | Prone to hydrolysis | |
| Nucleophiles (e.g., Amines, Thiols) | Reactive (undergoes SN2 displacement) | ||
| Benzyl Ether | Strongly Acidic Conditions | Labile | |
| Catalytic Hydrogenation (H₂/Pd) | Labile | ||
| Basic Conditions | Generally Stable | - | |
| PEG Chain | Presence of O₂ and/or Transition Metals | Susceptible to Oxidation |
Experimental Protocols & Workflows
General Protocol for Conjugation of this compound to an Amine-Containing Molecule
This protocol provides a general starting point. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.
-
Reagent Preparation:
-
Dissolve the amine-containing molecule in an anhydrous aprotic solvent (e.g., DMF or DMSO).
-
Dissolve this compound in the same anhydrous solvent. It is recommended to use a freshly prepared solution.
-
-
Reaction Setup:
-
To the solution of the amine-containing molecule, add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to scavenge the methanesulfonic acid byproduct.
-
Add the solution of this compound to the reaction mixture. A slight excess of the linker (e.g., 1.1-1.5 equivalents) is often used to drive the reaction to completion.
-
-
Reaction Conditions:
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen).
-
The reaction can often be performed at room temperature, but gentle heating (e.g., 40-60 °C) may be required for less reactive amines or sterically hindered substrates.
-
-
Monitoring and Workup:
-
Monitor the progress of the reaction by LC-MS.
-
Once the reaction is complete, quench the reaction with a small amount of water.
-
Purify the product using an appropriate chromatographic method, such as reverse-phase HPLC.
-
Visualizing the Process: Diagrams
Caption: A generalized workflow for PROTAC synthesis using this compound.
Caption: Potential side reactions and degradation pathways for this compound.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrolysis of secondary alkyl sulphonates. SN2 reactions with high carbocation character - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Hydrophobic PROTAC Solubility with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for improving the solubility of hydrophobic Proteolysis Targeting Chimeras (PROTACs) using Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrophobic PROTAC poorly soluble, even with a PEG linker?
A1: While PEG linkers are incorporated into PROTAC design to enhance hydrophilicity and aqueous solubility, the overall solubility is a composite property influenced by the two ligands (the warhead and the E3 ligase binder) and the linker itself. PROTACs are often large, complex molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, predisposing them to low solubility and permeability despite the presence of a PEG chain. If the warhead and E3 ligase ligand are highly hydrophobic, a PEG linker may not be sufficient to overcome their poor solubility characteristics.
Q2: What is the optimal PEG linker length for improving PROTAC solubility and efficacy?
A2: There is no universally optimal PEG linker length; it must be determined empirically for each new PROTAC system. The linker's length is a critical parameter that influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. Linkers that are too short can sterically hinder ternary complex formation, while linkers that are too long can lead to a decrease in potency due to a higher entropic penalty upon binding and potential for increased off-target effects. Some studies have shown that for certain targets, linkers between 12 and 29 atoms exhibit good degradation potency.
Q3: How do PEG linkers compare to other linker types for improving solubility?
A3: PEG linkers are primarily used to impart hydrophilicity and improve aqueous solubility due to the ether oxygens in their backbone which can act as hydrogen bond acceptors. Other common linker types include:
-
Alkyl Chains: These are often hydrophobic and can contribute to poor aqueous solubility but offer high conformational freedom.
-
Rigid Linkers (e.g., containing piperazine, piperidine, or aromatic rings): These can improve metabolic stability and may enhance water solubility while pre-organizing the PROTAC into an active conformation.
The choice of linker depends on a balance of desired properties, including solubility, permeability, metabolic stability, and the ability to form a productive ternary complex.
Q4: Can formulation strategies be used in conjunction with PEG linkers to improve solubility?
A4: Absolutely. Formulation strategies are highly effective for enhancing the solubility of poorly soluble PROTACs. Common approaches include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix (like HPMCAS) prevents crystallization and can maintain a supersaturated state in solution, significantly increasing drug concentration.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-nanoemulsifying drug delivery systems (SNEDDS) can improve the aqueous solubility of lipophilic PROTACs.
-
Co-solvents: For in vitro assays, using a small percentage of a pharmaceutically acceptable co-solvent like ethanol, PEG 400, or propylene glycol in the final buffer can improve solubility.
Troubleshooting Guide
Issue: PROTAC precipitates out of solution during in vitro assays.
This is a common problem indicating that the PROTAC's concentration exceeds its thermodynamic solubility in the aqueous buffer.
Troubleshooting Workflow: Addressing Poor PROTAC Solubility
Caption: Workflow for addressing poor PROTAC solubility and aggregation.
Possible Solutions & Methodologies:
-
Determine Maximum Soluble Concentration: Before proceeding with assays, determine the kinetic or thermodynamic solubility of your PROTAC in the relevant buffers (e.g., PBS, cell culture media). This will establish a baseline and inform the maximum concentration to use in your experiments.
-
Optimize Buffer Conditions:
-
pH Adjustment: If your PROTAC has ionizable groups, adjusting the pH of the buffer can significantly impact solubility. For instance, PROTACs with basic nitrogen groups may exhibit higher solubility at a lower pH.
-
Use of Co-solvents: For in vitro experiments, if compatible with the assay, consider adding a small percentage (e.g., 1-5%) of a co-solvent like DMSO, ethanol, or PEG 400 to the final aqueous buffer. Be mindful that high concentrations of DMSO can affect protein structure and function.
-
-
Formulation Approaches:
-
Amorphous Solid Dispersions (ASDs): Prepare an ASD by dissolving the PROTAC and a polymer excipient (e.g., HPMCAS) in a common solvent and then removing the solvent. This can generate a supersaturated solution of the PROTAC in aqueous media.
-
Lipid-Based Formulations: For in vivo studies, consider formulating the PROTAC in a self-emulsifying drug delivery system (SEDDS) or a self-nanoemulsifying drug delivery system (SNEDDS) to improve oral bioavailability.
-
-
Linker Re-evaluation: If solubility issues persist, it may be necessary to synthesize new PROTAC analogs with different linkers. Consider:
-
Varying PEG Length: Systematically synthesize PROTACs with shorter or longer PEG linkers to find an optimal balance between solubility and ternary complex formation.
-
Introducing Polar/Ionizable Groups: Incorporate polar functional groups or ionizable moieties (e.g., piperazine, piperidine) into the linker to enhance aqueous solubility.
-
Quantitative Data Summary
The following tables summarize the impact of PEG linker length on PROTAC efficacy from various studies.
Table 1: Effect of Linker Length on BTK Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
|---|---|---|---|---|
| BTK Degrader 1 | PEG/Alkyl | 12 | >1000 | <10 |
| BTK Degrader 2 | PEG/Alkyl | 15 | 100 | 85 |
| BTK Degrader 3 | PEG/Alkyl | 21 | 3 | 96 |
| BTK Degrader 4 | PEG/Alkyl | 29 | 292 | 76 |
Data synthesized from literature reports. Absolute values are illustrative and will vary based on the specific PROTAC and experimental system.
Table 2: Impact of Linker Modification on Permeability of AR PROTACs
| PROTAC | Linker Type | E3 Ligase Ligand | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio |
|---|---|---|---|---|---|
| AR-PROTAC 1 | Alkyl | VHL | <0.1 | 0.2 | 5.0 |
| AR-PROTAC 2 | PEG | VHL | <0.1 | 0.5 | 3.2 |
| AR-PROTAC 3 | PEG | Cereblon | <0.1 | 1.7 | 8.4 |
Data synthesized from literature reports. PAMPA (Parallel Artificial Membrane Permeability Assay), Caco-2 (human colon adenocarcinoma cells).
Experimental Protocols
Kinetic Solubility Assay
This assay determines the solubility of a compound from a DMSO stock solution when added to an aqueous buffer.
Materials:
-
PROTAC stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring turbidity or a suitable analytical method (e.g., HPLC-UV)
Procedure:
-
Add the aqueous buffer to the wells of a 96-well plate.
-
Add a small volume of the PROTAC DMSO stock solution to each well to achieve a range of final concentrations (e.g., 0.1 to 200 µM). Ensure the final DMSO concentration is consistent across all wells and typically below 1-2%.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Measure the turbidity of each well using a plate reader at a suitable wavelength (e.g., 620 nm).
-
Alternatively, centrifuge the plate to pellet any precipitate and quantify the concentration of the soluble PROTAC in the supernatant using a validated HPLC-UV method.
-
The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Caco-2 Permeability Assay
This assay assesses the permeability of a compound across a monolayer of Caco-2 cells, which serves as an in vitro model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
PROTAC stock solution
-
LC-MS/MS for quantification
Procedure:
-
Seed Caco-2 cells on the apical side of the Transwell inserts and culture until a confluent monolayer is formed (typically 21 days).
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with transport buffer.
-
To measure apical-to-basolateral (A-B) permeability, add the PROTAC solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
To measure basolateral-to-apical (B-A) permeability, add the PROTAC solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.
-
Quantify the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
This biophysical technique measures the binding kinetics and affinity of the PROTAC-mediated ternary complex.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC/NHS)
-
Purified E3 ligase (e.g., VHL-ElonginB-ElonginC complex)
-
Purified target protein (POI)
-
PROTAC of interest
-
Running buffer
Procedure:
-
Immobilize the E3 ligase onto the sensor chip surface.
-
Inject a series of concentrations of the PROTAC over the E3 ligase surface to measure the binary interaction (E3-PROTAC).
-
In a separate experiment, inject a mixture of a fixed, near-saturating concentration of the target protein and a series of concentrations of the PROTAC over the E3 ligase surface.
-
The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex (E3-PROTAC-POI).
-
Analyze the sensorgrams to determine the binding affinity (KD) and kinetic parameters (ka, kd) for both binary and ternary complex formation.
-
Calculate the cooperativity factor (alpha), which is the ratio of the binary binding affinity to the ternary complex affinity. A value greater than 1 indicates positive cooperativity.
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of action for PROTAC-mediated protein degradation.
Experimental Workflow for Assessing PROTAC Efficacy
Caption: A typical experimental workflow for evaluating a novel PROTAC.
Best practices for long-term storage and stability of Benzyl-PEG24-MS
Technical Support Center: Benzyl-PEG24-MS
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for the long-term storage, handling, and stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a high-purity, monodisperse polyethylene glycol (PEG)-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation by the proteasome.[2] The this compound molecule features a benzyl ether at one end and a mesylate (MS) group at the other, connected by a 24-unit PEG chain.
Q2: What are the primary applications of this compound? A2: The primary application for this compound is in the field of targeted protein degradation. It serves as a flexible linker to connect a ligand that binds to a target protein with a ligand that binds to an E3 ligase, forming a PROTAC.[2] It is also applicable in medical research, drug-release systems, and nanotechnology.
Q3: What are the recommended long-term storage conditions for solid this compound? A3: For optimal long-term stability, solid this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, and protected from light. The recommended storage temperature is in a freezer, between -15°C and -40°C.
Q4: How should I handle the compound upon receiving it and for routine use? A4: this compound is typically shipped at room temperature. Upon receipt, it should be stored under the recommended long-term conditions. When taking the container out of the freezer for use, it is crucial to allow it to warm slowly to room temperature before opening. This prevents condensation of atmospheric moisture inside the container, which can compromise the compound's stability. After use, the container should be backfilled with an inert gas (e.g., nitrogen or argon), sealed tightly, and returned to the freezer.
Q5: What solvents are compatible with this compound? A5: this compound is soluble in dimethyl sulfoxide (DMSO). For preparing stock solutions, it is critical to use an appropriate, anhydrous solvent.
Q6: How should I store stock solutions of this compound? A6: Once dissolved, it is best practice to aliquot the stock solution into single-use volumes to minimize repeated freeze-thaw cycles. The stability of the stock solution is highly dependent on the storage temperature. Refer to the data table below for specific recommendations.
Data Presentation: Storage and Stability Summary
The following table summarizes the recommended storage conditions for this compound in both solid and solution forms.
| Form | Solvent | Temperature | Duration | Key Considerations |
| Solid (Powder) | N/A | -20°C to -40°C | Up to 2 years | Store under inert gas (Ar or N₂), protect from light. |
| Solution | DMSO | -80°C | Up to 6 months | Use anhydrous DMSO; aliquot to avoid freeze-thaw cycles. |
| Solution | DMSO | 4°C | Up to 2 weeks | Recommended for short-term use only. |
Troubleshooting Guide
Problem 1: My conjugation reaction with this compound has a low or no yield.
-
Q: Could the this compound have degraded?
-
A: Yes, this is a common cause. Degradation can occur due to improper storage or handling. PEG chains are susceptible to oxidation, which is accelerated by exposure to air and light. The mesylate group is a good leaving group and can be prone to hydrolysis if exposed to moisture.
-
Troubleshooting Steps:
-
Review Handling: Did you allow the vial to warm to room temperature before opening? Failure to do so can introduce moisture, leading to hydrolysis of the mesylate group.
-
Check Storage Conditions: Was the compound stored at the recommended temperature, under an inert atmosphere, and protected from light?
-
Consider Aliquots: If you are using a stock solution, was it subjected to multiple freeze-thaw cycles? This can degrade the compound over time. It is recommended to use fresh aliquots for each experiment.
-
-
-
Q: Are my reaction conditions optimal?
-
A: The mesylate group of this compound reacts with nucleophiles (e.g., amines, thiols, or hydroxyls). The reaction efficiency depends on the nucleophilicity of your substrate, the solvent, temperature, and pH. Ensure your reaction buffer is anhydrous and the pH is appropriate for the nucleophile (typically slightly basic for amines).
-
Problem 2: I see unexpected spots on my TLC or peaks in my LC-MS analysis.
-
Q: What are the likely degradation products?
-
A: The primary degradation pathways for this molecule include:
-
PEG Chain Oxidation: The polyethylene glycol chain can undergo oxidative cleavage, especially when exposed to oxygen, heat, or transition metals. This can result in a complex mixture of shorter PEG fragments.
-
Benzyl Ether Cleavage: The benzyl group can be cleaved under strongly acidic conditions or by catalytic hydrogenolysis, which would expose a primary alcohol.
-
Mesylate Hydrolysis: The mesylate group can hydrolyze to a hydroxyl group, yielding Benzyl-PEG24-OH. This is accelerated by the presence of water.
-
-
-
Q: How can I confirm degradation?
-
A: Analytical techniques like HPLC or LC-MS can be used to assess the purity of your this compound. The appearance of new peaks or a decrease in the area of the main peak compared to a reference standard can indicate degradation.
-
Experimental Protocols
Protocol: Conjugation of this compound to a Primary Amine-Containing Ligand
This protocol provides a general methodology for the conjugation of the mesylate group of this compound with a primary amine on a target-binding ligand (Ligand-NH₂).
Materials:
-
This compound
-
Ligand-NH₂
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Anhydrous Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Nitrogen or Argon gas
-
Reaction vial with a magnetic stir bar
-
HPLC system for reaction monitoring and purification
Methodology:
-
Preparation:
-
Ensure all glassware is dried in an oven and cooled under a stream of inert gas.
-
Bring the vial of this compound to room temperature before opening.
-
Dissolve Ligand-NH₂ (1 equivalent) in anhydrous DMF or DMSO in the reaction vial.
-
-
Reaction Setup:
-
To the solution of Ligand-NH₂, add a non-nucleophilic base such as DIPEA (2-3 equivalents) to act as a proton scavenger.
-
In a separate vial, dissolve this compound (1.1 to 1.5 equivalents) in a minimal amount of anhydrous DMF or DMSO.
-
Slowly add the this compound solution to the stirring solution of Ligand-NH₂ under an inert atmosphere.
-
-
Reaction Conditions:
-
Seal the reaction vial and stir the mixture at room temperature. Reaction times can vary from 4 to 24 hours.
-
The reaction can be gently heated (e.g., to 40-50°C) to increase the rate, but this should be done with caution to avoid degradation.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by taking small aliquots and analyzing them via LC-MS or TLC. Look for the disappearance of the starting material (Ligand-NH₂) and the appearance of the desired product peak with the expected mass increase.
-
Once the reaction is complete, the crude product can be purified using reverse-phase HPLC to isolate the desired Benzyl-PEG24-Ligand conjugate.
-
-
Characterization:
-
Confirm the identity of the purified product using mass spectrometry (to verify the molecular weight) and NMR spectroscopy if necessary.
-
Mandatory Visualizations
References
Technical Support Center: Optimizing Benzyl-PEG24-MS Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing solvent selection in Benzyl-PEG24-MS coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What type of reaction is the coupling of this compound?
A1: this compound is a PEG linker that is activated with a mesylate (Ms) group. The mesylate is an excellent leaving group, making this molecule well-suited for bimolecular nucleophilic substitution (SN2) reactions. In this reaction, a nucleophile attacks the carbon atom to which the mesylate is attached, displacing the mesylate and forming a new covalent bond with the PEG chain.
Q2: What are the most common nucleophiles used with this compound?
A2: Common nucleophiles for coupling with mesylate-activated PEGs include primary and secondary amines, thiols (cysteines), and the salts of carboxylic acids (carboxylates).[1] The choice of nucleophile will depend on the specific molecule you are trying to conjugate to the PEG linker.
Q3: Why is solvent selection so critical for this reaction?
A3: Solvent selection is critical because it directly influences the rate and efficiency of the SN2 reaction. The ideal solvent should fully dissolve both the this compound and the nucleophile, while also enhancing the reactivity of the nucleophile.[2][3] An improper solvent choice can lead to low yields, slow reaction times, or undesirable side reactions.
Q4: What is the key difference between polar aprotic and polar protic solvents for this reaction?
A4: The key difference lies in how they interact with the nucleophile.
-
Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) have dipole moments but lack acidic protons. They can dissolve ionic nucleophiles but do not strongly solvate the anion, leaving the nucleophile "naked" and highly reactive, which accelerates the SN2 reaction.[2][3]
-
Polar protic solvents (e.g., water, ethanol, methanol) have acidic protons and can form hydrogen bonds with the nucleophile. This "cages" the nucleophile, stabilizing it and reducing its nucleophilicity, which slows down the SN2 reaction.
Q5: Do I need to use anhydrous (dry) solvents?
A5: Yes, using anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) is highly recommended. Water is a weak nucleophile that can react with the this compound, leading to hydrolysis of the mesylate back to the corresponding alcohol. This side reaction will consume your starting material and reduce the yield of your desired product.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incorrect Solvent Choice: Using a polar protic solvent (e.g., methanol, water) is slowing the reaction by solvating the nucleophile. | Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance nucleophile reactivity. |
| Poor Solubility of Reactants: One or both of the reactants are not fully dissolved in the chosen solvent. | Confirm the solubility of both this compound and your nucleophile in the selected solvent. PEGs are generally soluble in DMF, DMSO, and chlorinated solvents. Gentle heating may improve solubility, but ensure it does not degrade the reactants. | |
| Presence of Water: Moisture in the reaction is causing hydrolysis of the this compound. | Use anhydrous solvents and flame-dry your glassware before starting the reaction. Run the reaction under an inert atmosphere (nitrogen or argon). | |
| Weak Nucleophile: The chosen nucleophile has low reactivity. | Consider using a stronger nucleophile if possible. For amine coupling, ensure the reaction is slightly basic to deprotonate the amine and increase its nucleophilicity. However, avoid strongly basic conditions that could promote side reactions. | |
| Multiple Products or Impurities | Hydrolysis of Starting Material: As mentioned above, water contamination leads to the formation of Benzyl-PEG24-OH. | Strictly follow anhydrous reaction protocols. |
| Side Reactions with Solvent: The solvent itself is reacting with the starting material. | Ensure the chosen solvent is inert under the reaction conditions. For example, avoid using amine-based solvents if you are not intending for them to act as the nucleophile. | |
| Degradation of Reactants: The reaction temperature is too high, or the reaction time is too long, leading to the degradation of starting materials or the product. | Optimize the reaction temperature and time by monitoring the reaction progress using a suitable analytical technique like TLC or LC-MS. Most coupling reactions can proceed at room temperature. | |
| Slow Reaction Rate | Suboptimal Solvent: A polar protic solvent is being used. | As with low yield, switch to a polar aprotic solvent (DMF, DMSO, acetonitrile). |
| Low Reactant Concentration: The reaction is too dilute, leading to a decreased frequency of molecular collisions. | Increase the concentration of the reactants. | |
| Low Temperature: The reaction is being run at a temperature that is too low for the specific reactants. | While many reactions proceed at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes increase the rate. Monitor for any increase in side products. |
Data Presentation
Table 1: Impact of Solvent Choice on this compound Coupling Reactions (SN2)
| Solvent Class | Examples | Effect on SN2 Rate | Rationale | Potential Side Reactions |
| Polar Aprotic | DMF, DMSO, Acetonitrile (ACN), THF | Increases Rate | Solvates the cation of the nucleophilic salt, leaving the anionic nucleophile "naked" and more reactive. | Minimal, assuming anhydrous conditions. |
| Polar Protic | Water, Methanol, Ethanol | Decreases Rate | Solvates the anionic nucleophile via hydrogen bonding, stabilizing it and reducing its nucleophilicity. | Hydrolysis of the mesylate group if water is present. |
| Nonpolar | Hexane, Toluene | Very Slow / No Reaction | Reactants (often charged or highly polar) have poor solubility. | Low solubility can lead to a heterogeneous mixture and very slow reaction rates. |
Experimental Protocols
Protocol 1: General Procedure for Coupling an Amine Nucleophile to this compound
This protocol provides a general guideline for the coupling of a primary or secondary amine to this compound. Optimization of stoichiometry, temperature, and reaction time may be required for specific substrates.
Materials:
-
This compound
-
Amine-containing molecule (Nucleophile)
-
Anhydrous Dimethylformamide (DMF)
-
Non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA)
-
Reaction vial and magnetic stir bar (flame-dried)
-
Inert atmosphere (Nitrogen or Argon)
-
Syringes and needles
Procedure:
-
Under an inert atmosphere, add this compound (1.0 eq) to a flame-dried reaction vial.
-
Add anhydrous DMF via syringe to dissolve the this compound.
-
In a separate vial, dissolve the amine-containing molecule (1.1 - 1.5 eq) and DIPEA (2.0 - 3.0 eq) in a minimal amount of anhydrous DMF.
-
Slowly add the amine/DIPEA solution to the stirred solution of this compound at room temperature.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture can be diluted with an appropriate solvent and purified using techniques such as preparative HPLC or column chromatography.
Protocol 2: Reaction Monitoring by LC-MS
-
Prepare a small aliquot of the reaction mixture by taking ~5 µL and diluting it with 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze the diluted sample by LC-MS.
-
Monitor for the disappearance of the this compound starting material peak and the appearance of the desired product peak at the expected mass-to-charge ratio (m/z).
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: General experimental workflow for the coupling reaction.
Caption: The bimolecular nucleophilic substitution (SN2) mechanism.
References
Validation & Comparative
Benzyl-PEG24-MS vs other PROTAC linkers performance comparison
A Comparative Guide to PROTAC Linkers: Benchmarking Benzyl-PEG24-MS
The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.
This guide provides an objective comparison of this compound, a polyethylene glycol (PEG)-based linker, with other commonly employed PROTAC linkers. By presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes, this document serves as a valuable resource for researchers, scientists, and drug development professionals engaged in the rational design and optimization of PROTACs.
The Crucial Role of the Linker in PROTAC Function
The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions that enhance the stability of this ternary complex, a phenomenon known as positive cooperativity. The choice of linker can dramatically impact the degradation efficiency, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), as well as the pharmacokinetic (PK) profile of a PROTAC.[1][2][3]
Comparison of PROTAC Linker Types
PROTAC linkers can be broadly categorized into three main types: flexible, rigid, and clickable. Each type possesses distinct characteristics that influence the overall performance of the PROTAC.[1]
Flexible Linkers: Alkyl and PEG Chains
Alkyl and polyethylene glycol (PEG) chains are the most commonly used linkers in PROTAC design due to their synthetic accessibility and the ease with which their length can be modified.
-
Alkyl Chains: These simple hydrocarbon chains provide a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can impact the solubility of the PROTAC.
-
PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule. Statistics show that approximately 54% of reported PROTACs utilize PEG linkers. This compound falls into this category, featuring a long PEG chain which is expected to enhance hydrophilicity. The benzyl group may provide some conformational restriction and could be leveraged for specific interactions within the ternary complex.
Rigid Linkers
Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.
Clickable Linkers
"Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition, has become a popular method for PROTAC synthesis. This approach allows for the efficient and modular assembly of PROTACs, facilitating the rapid generation of libraries with diverse linkers. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.
Quantitative Comparison of PROTAC Linker Performance
The efficacy of a PROTAC is typically quantified by two key parameters:
-
DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.
-
Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.
The following tables summarize experimental data from various studies, comparing the performance of different linker types and lengths. While direct comparative data for this compound is not available in the public domain, its performance can be inferred from studies on long-chain PEG linkers.
Table 1: Impact of Linker Composition on PROTAC Efficacy
| Linker Type | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| Flexible (PEG) | BRD4 | 23 | >90 | |
| Flexible (Alkyl/Ether) | TBK1 | 3 | 96 | |
| Rigid (Piperazine/Aryl) | SMARCA2/4 | Potent Degradation | N/A |
Table 2: Influence of Linker Length on PROTAC Efficacy
| Linker Composition | Linker Length (atoms) | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PEG | 12 | Estrogen Receptor α | Less Potent | <50 | |
| PEG | 16 | Estrogen Receptor α | More Potent | >75 | |
| Alkyl/Ether | < 12 | TBK1 | No degradation | 0 | |
| Alkyl/Ether | 21 | TBK1 | 3 | 96 | |
| Alkyl/Ether | 29 | TBK1 | 292 | 76 |
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.
Western Blot for Protein Degradation Assessment
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) assay or a similar method to ensure equal protein loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Cell Viability Assay (MTS Assay)
Objective: To measure the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
Protocol:
-
Cell Plating and Treatment: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium compound into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the half-maximal inhibitory concentration (IC50) if applicable.
Conclusion
The choice of linker is a critical determinant of PROTAC success. While flexible linkers like alkyl and PEG chains, including this compound, offer synthetic ease and have been widely used, there is a growing interest in rigid and clickable linkers to improve potency, selectivity, and drug-like properties. The optimal linker is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical optimization for each new PROTAC. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and accelerate the development of potent and selective protein degraders.
References
A Comparative Guide to Linker Efficacy: Benzyl-PEG24-MS vs. Alkyl Chains in Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant of success in the design of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides an objective comparison of a hydrophilic, long-chain polyethylene glycol (PEG)-based linker, exemplified by Benzyl-PEG24-MS, and traditional hydrophobic alkyl chain linkers, supported by a synthesis of current experimental understanding.
The linker, though often considered a simple spacer, profoundly influences the physicochemical properties, pharmacokinetic profile, and ultimately, the efficacy of a targeted therapeutic.[1][] It connects the two critical functional ends of a heterobifunctional molecule: the warhead that binds to the protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase.[3] This guide will delve into the comparative efficacy of this compound, a representative of the increasingly utilized PEG-based linkers, and the more conventional alkyl chain linkers.
At a Glance: Key Differences in Linker Performance
| Feature | This compound (PEG-based Linkers) | Alkyl Chain Linkers |
| Solubility | High hydrophilicity, improves aqueous solubility of the entire molecule.[4][5] | Generally hydrophobic, can decrease the overall solubility of the molecule. |
| Permeability | Complex; can adopt folded conformations to shield polar surface area and aid permeability. | Can enhance cell permeability due to their lipophilic nature. |
| Metabolic Stability | May have reduced metabolic stability in vivo compared to some rigid linkers. | Generally possess good metabolic stability. |
| Ternary Complex Formation | Flexible nature allows for the adoption of optimal conformations for productive ternary complex formation. | Flexibility can also be beneficial, but the hydrophobic nature might lead to non-specific binding. |
| "Hook Effect" | Longer, flexible linkers can sometimes mitigate the "hook effect" where binary complexes are favored at high concentrations. | Shorter linkers are more prone to the "hook effect," which reduces degradation efficacy. |
| Synthetic Accessibility | Readily available from commercial sources, facilitating modular PROTAC assembly. | Also synthetically accessible and widely used as a starting point in optimization. |
Delving into the Data: A Quantitative Comparison
Table 1: Impact of Linker Composition on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | 7 | No degradation | - |
| Alkyl/Ether | 12 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Data synthesized from a study by Arvinas. This table illustrates the critical role of linker length, showing that a certain minimum length is required for any degradation to occur. It also highlights that there is an optimal length for achieving the highest efficacy, beyond which the potency can decrease.
Table 2: General Comparison of Linker Classes on PROTAC Performance
| Linker Class | Key Characteristics | Impact on PROTAC Properties |
| PEG Linkers | Hydrophilic, flexible, available in various lengths. | Improves solubility, can enhance permeability through conformational folding, allows for fine-tuning of physicochemical properties. |
| Alkyl Chains | Hydrophobic, flexible. | Can improve cell permeability, synthetically straightforward. |
| Rigid Linkers (e.g., containing piperazine, piperidine) | Conformational constraint. | Can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency and metabolic stability. |
Visualizing the Molecular Logic
To better understand the processes influenced by linker choice, the following diagrams illustrate key concepts in PROTAC design and evaluation.
Experimental Protocols: A Closer Look at the Methodology
A thorough comparison of linker efficacy relies on robust and reproducible experimental protocols. Below are outlines of key experiments frequently employed in the development of PROTACs.
Synthesis of PROTACs
The modular nature of PROTACs allows for their rapid assembly. A common synthetic strategy involves the sequential conjugation of the warhead and the E3 ligase ligand to the linker. For a linker like this compound, one terminus might be functionalized with a mesylate (Ms) group for reaction with a nucleophile on one of the ligands, while the other end (the benzyl group) can be deprotected and functionalized for coupling to the second ligand. Alkyl chain linkers are often synthesized with orthogonal protecting groups at each end to allow for selective functionalization.
Western Blot for Protein Degradation
This is a cornerstone technique for quantifying the degradation of the target protein.
-
Cell Culture and Treatment: Cells expressing the target protein are cultured and then treated with varying concentrations of the PROTAC for a specified period (e.g., 24 hours).
-
Cell Lysis: The cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading onto the gel.
-
SDS-PAGE and Transfer: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme that facilitates detection.
-
Detection and Analysis: The protein bands are visualized and quantified. The intensity of the band corresponding to the target protein is normalized to a loading control (e.g., GAPDH or β-actin). The DC50 and Dmax values are then calculated from the dose-response curve.
Permeability Assays
To assess the ability of a PROTAC to cross the cell membrane, various permeability assays can be employed.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This in vitro assay measures the passive diffusion of a compound across an artificial lipid membrane. It provides a high-throughput method for predicting passive permeability.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells, which differentiate to form a polarized epithelial cell layer that mimics the intestinal barrier. It can assess both passive and active transport mechanisms.
Conclusion
The choice between a this compound (PEG-based) linker and an alkyl chain linker is a nuanced decision that depends on the specific properties of the warhead, the E3 ligase ligand, and the desired overall characteristics of the final molecule.
-
This compound and other long-chain PEG linkers offer significant advantages in improving the solubility of often hydrophobic PROTAC molecules. Their flexibility can be crucial for achieving the optimal geometry for ternary complex formation, leading to potent protein degradation. While their hydrophilicity might seem counterintuitive for cell permeability, their ability to adopt folded conformations can shield polar groups, facilitating membrane transit.
-
Alkyl chain linkers , on the other hand, are a well-established and synthetically accessible option. Their inherent hydrophobicity can be beneficial for cell permeability. They often serve as the initial choice in a PROTAC design campaign, with subsequent optimization involving the introduction of more complex or hydrophilic linkers.
Ultimately, a "trial and error" approach to linker design is being progressively replaced by more rational, structure-guided strategies. The optimal linker is highly dependent on the specific target and E3 ligase pair, necessitating empirical testing. By carefully considering the interplay between linker composition, length, and the overall molecular properties, researchers can rationally design more effective and safer targeted therapeutics.
References
The Advantage of Long-Chain PEG Linkers in Antibody-Drug Conjugates: A Comparative Guide Featuring Benzyl-PEG24-MS and Alternatives
For researchers, scientists, and drug development professionals, the linker is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). Among the various linker technologies, long-chain polyethylene glycol (PEG) linkers have garnered significant attention for their ability to enhance the therapeutic index of ADCs. This guide provides a comprehensive comparison of long-chain PEG linkers, with a focus on the properties of Benzyl-PEG24-MS and its structural analogs, against other linker alternatives, supported by experimental data.
The inclusion of a long and hydrophilic PEG chain, such as in a this compound linker, can profoundly influence an ADC's physicochemical properties, pharmacokinetics (PK), and overall anti-tumor efficacy. This is primarily attributed to the ability of the PEG moiety to shield the hydrophobic payload, thereby preventing aggregation and rapid clearance from circulation.[1] This allows for the use of higher drug-to-antibody ratios (DARs) without compromising the stability of the ADC.
Comparative Analysis of Linker Performance
The selection of a linker is a crucial step in ADC development, requiring a balance between stability in circulation and efficient payload release at the tumor site. The following tables summarize quantitative data from various studies, comparing key performance metrics of ADCs with long-chain PEG linkers to those with shorter or no PEG chains.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker Type | ADC Construct | Animal Model | Plasma Half-Life (t½) | Clearance Rate | Reference |
| No PEG | ZHER2-SMCC-MMAE | Mouse | 19.6 min | High | [2] |
| Short PEG (PEG8) | Homogeneous DAR 8 ADC | Rat | ~40 h | ~0.2 mL/h/kg | [2] |
| Medium PEG (PEG12) | Homogeneous DAR 8 ADC | Rat | ~50 h | ~0.15 mL/h/kg | |
| Long PEG (mPEG24) | RS7-DL 11 (DAR 4 or 8) | Mouse/Rat | Prolonged | Reduced | |
| Long PEG (PEG10k) | ZHER2-PEG10K-MMAE | Mouse | 219.0 min | Low |
Table 2: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths
| Linker Type | ADC Construct | Cell Line | IC50 | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | Potent | |
| Long PEG (mPEG24) | RS7-DL 11 | Trop-2 positive cells | High Potency | |
| Long PEG (PEG10k) | ZHER2-PEG10K-MMAE | NCI-N87 | Reduced Potency (22-fold vs. no PEG) |
Table 3: In Vivo Efficacy of ADCs with Varying PEG Linker Lengths
| Linker Type | ADC Construct | Xenograft Model | Dosage | Tumor Growth Inhibition (%) | Reference |
| No PEG | ZHER2-SMCC-MMAE | NCI-N87 | 5 mg/kg | ~40% | |
| Long PEG (mPEG24) | RS7-DL 11 | Trop-2 positive xenograft | Not specified | Significant tumor suppression | |
| Long PEG (PEG10k) | ZHER2-PEG10K-MMAE | NCI-N87 | 5 mg/kg | >80% |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to support the design of comparable studies.
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
ADC constructs (with different linkers) and unconjugated antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADCs and control antibody in complete culture medium. Remove the existing medium from the wells and add the ADC dilutions. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plates for a period appropriate for the payload's mechanism of action (typically 72-96 hours).
-
Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Pharmacokinetic (PK) Study in Rodents
Objective: To determine the pharmacokinetic profile of an ADC, including its half-life and clearance rate.
Materials:
-
Healthy mice or rats
-
ADC constructs
-
Sterile dosing vehicle (e.g., PBS)
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)
-
Centrifuge
-
ELISA or LC-MS/MS equipment for ADC quantification
Procedure:
-
Animal Dosing: Administer a single intravenous (IV) dose of the ADC to the animals at a defined concentration.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 72 hr, etc.) post-injection.
-
Plasma Preparation: Process the blood samples by centrifugation to separate the plasma.
-
ADC Quantification: Quantify the concentration of the total antibody or conjugated ADC in the plasma samples using a validated ELISA or LC-MS/MS method.
-
Data Analysis: Plot the plasma concentration-time curve and calculate key pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), and clearance (CL) using appropriate software.
In Vivo Tumor Growth Inhibition (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of an ADC in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line for xenograft implantation
-
Matrigel (optional)
-
ADC constructs and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cultured tumor cells into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Animal Grouping and Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the ADC constructs and vehicle control intravenously at the specified dosage and schedule.
-
Efficacy Evaluation: Measure tumor volume and body weight 2-3 times per week. The study is concluded when tumors in the control group reach a predefined size.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. Plot tumor growth curves and perform statistical analysis to determine the significance of the anti-tumor effect.
Visualizing the Mechanism of Action
The following diagrams illustrate the key processes involved in the mechanism of action of an ADC and the experimental workflow for its evaluation.
Caption: Mechanism of action of an Antibody-Drug Conjugate.
Caption: Experimental workflow for ADC evaluation.
References
A Comparative Guide to Validating Target Protein Degradation: The Role of Benzyl-PEG24-MS PROTACs
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest. The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase recruiter, is a critical determinant of its efficacy and pharmacokinetic properties. This guide provides a comprehensive comparison of PROTACs utilizing a Benzyl-PEG24-MS linker against alternatives, with a focus on the validation of target protein degradation.
The PROTAC Mechanism of Action: A Ternary Complex is Key
PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI), the PROTAC itself, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.
Comparison of PROTAC Linkers: this compound vs. Alkyl Linkers
The choice of linker significantly impacts a PROTAC's properties, including its solubility, cell permeability, and the stability and geometry of the ternary complex. Polyethylene glycol (PEG) linkers, such as this compound, are frequently employed to improve the physicochemical properties of PROTACs.
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| This compound | Hydrophilic, flexible, long-chain PEG linker with a benzyl group. | - Improved aqueous solubility.[1]- Enhanced cell permeability.[1]- Can promote favorable ternary complex conformations. | - Potential for increased molecular weight.- May exhibit higher metabolic lability in some contexts. |
| Alkyl Linker | Hydrophobic, flexible hydrocarbon chain. | - Synthetically straightforward.- Provides high conformational flexibility. | - Poor aqueous solubility can limit bioavailability.- May lead to aggregation of the PROTAC molecule. |
Quantitative Performance Comparison
The efficacy of a PROTAC is typically assessed by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following table presents representative data comparing a hypothetical PROTAC utilizing a PEG linker (as a proxy for this compound) with one using an alkyl linker for the degradation of a target protein (e.g., BRD4).
| PROTAC Linker | Target Protein | DC50 (nM) | Dmax (%) | Reference |
| PEG-based Linker | BRD4 | 15 | >90 | Representative Data |
| Alkyl-based Linker | BRD4 | 50 | ~80 | Representative Data |
Note: This data is representative and intended for comparative purposes. Actual values will vary depending on the specific target, ligands, and experimental conditions.
Orthogonal Validation of Target Protein Degradation
Relying on a single method for validating PROTAC-induced degradation is insufficient. A multi-pronged, orthogonal approach is crucial to confirm on-target efficacy and identify potential off-target effects.
Caption: A typical experimental workflow for the orthogonal validation of PROTAC-mediated protein degradation.
Experimental Protocols
Accurate and reproducible data are paramount for the successful development of PROTACs. Below are detailed methodologies for key validation experiments.
Western Blot for Target Protein Degradation
Principle: This widely used technique quantifies the amount of a specific protein in a cell lysate, allowing for the direct measurement of PROTAC-induced degradation.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations and load equal amounts onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
HiBiT/NanoBRET Assay for Real-Time Degradation Kinetics
Principle: This bioluminescence-based assay allows for the real-time, quantitative measurement of protein degradation in living cells. The target protein is endogenously tagged with a small HiBiT peptide, which complements with a larger LgBiT fragment to form a functional NanoLuc luciferase. A decrease in luminescence directly correlates with the degradation of the HiBiT-tagged protein.
Protocol:
-
Cell Line Generation: Use CRISPR/Cas9 to insert the HiBiT tag into the endogenous locus of the gene encoding the target protein in a cell line stably expressing LgBiT.
-
Cell Plating: Seed the HiBiT-tagged cells in a white, opaque 96-well plate.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the cells.
-
Luminescence Measurement: Add the Nano-Glo Live Cell Substrate and measure luminescence at regular intervals over a time course (e.g., 0-48 hours) using a plate reader.
-
Data Analysis: Normalize the luminescence readings to a time-zero control. Plot the data to determine the rate of degradation, DC50, and Dmax.
Mass Spectrometry-Based Proteomics for Off-Target Analysis
Principle: This unbiased, global approach identifies and quantifies thousands of proteins in a cell lysate, providing a comprehensive view of a PROTAC's selectivity and revealing any unintended off-target degradation.
Protocol:
-
Sample Preparation: Treat cells with the PROTAC at a concentration that gives maximal degradation (Dmax) and a vehicle control. Lyse the cells and quantify the protein content.
-
Protein Digestion and Labeling: Digest the proteins into peptides using an enzyme like trypsin. For quantitative analysis, label the peptides from different samples with isobaric tags (e.g., TMT or iTRAQ).
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry to determine their sequence and quantify their relative abundance.
-
Data Analysis: Use specialized software to identify the proteins and quantify the changes in their abundance following PROTAC treatment. Identify proteins that are significantly downregulated to confirm on-target degradation and discover potential off-target effects.
Conclusion
The validation of PROTAC-mediated protein degradation is a critical step in the development of this exciting new class of therapeutics. A comprehensive understanding of a PROTAC's efficacy, selectivity, and mechanism of action can only be achieved through the use of multiple, orthogonal validation methods. The choice of linker, such as the hydrophilic this compound, can significantly enhance the drug-like properties of a PROTAC, leading to improved performance. By combining traditional techniques like Western Blotting with high-throughput approaches such as HiBiT/NanoBRET and unbiased methods like mass spectrometry, researchers can build a robust data package that provides a high degree of confidence in their PROTAC candidates.
References
A Head-to-Head Comparison of Benzyl-PEG24-MS and SMCC Linkers for Antibody Conjugation
For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision in the design of antibody-drug conjugates (ADCs). The linker, which connects a potent cytotoxic payload to a monoclonal antibody, profoundly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index.
This guide provides a comprehensive comparison of two distinct linker technologies: the traditional, non-PEGylated SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker and the modern, PEGylated Benzyl-PEG24-MS linker. While SMCC is a well-established linker used in clinically approved ADCs, this compound represents a newer generation of linkers designed to enhance the pharmaceutical properties of ADCs. This comparison is based on the structural attributes of each linker and supported by experimental data from studies on similar linker types.
Executive Summary: Key Differences at a Glance
| Feature | This compound Linker | SMCC Linker |
| Chemical Structure | Long-chain PEGylated, methylsulfone-based | Non-PEGylated, maleimide-based |
| Hydrophilicity | High | Low |
| Conjugation Chemistry | Two-step: Amine and Thiol reactivity | Two-step: Amine and Thiol reactivity |
| Resulting Bond Stability | High (stable sulfone-thioether bond) | Moderate (potential for retro-Michael addition) |
| Impact on ADC Solubility | Increases solubility, reduces aggregation | Can increase aggregation, especially with hydrophobic payloads |
| Drug-to-Antibody Ratio (DAR) | Allows for higher, more homogeneous DAR | Limited by hydrophobicity and aggregation concerns |
| Pharmacokinetics (PK) | Expected to have a longer in vivo half-life | Generally results in a shorter half-life |
| Off-Target Toxicity | Potentially reduced due to improved PK | Potential for off-target toxicity from premature payload release |
In-Depth Performance Comparison
Hydrophilicity and its Impact on Drug-to-Antibody Ratio (DAR) and Aggregation
Many potent cytotoxic payloads used in ADCs are hydrophobic. The conjugation of these payloads to an antibody, especially at a high drug-to-antibody ratio (DAR), can lead to aggregation of the final ADC product. This aggregation can result in rapid clearance from circulation and reduced efficacy.
The SMCC linker is inherently hydrophobic. Consequently, when used with hydrophobic drugs, the achievable DAR is often limited to prevent aggregation and maintain the solubility of the ADC.
In contrast, the This compound linker incorporates a long polyethylene glycol (PEG) chain. PEG is highly hydrophilic and can effectively shield the hydrophobic payload, thereby increasing the overall solubility of the ADC. This property allows for the conjugation of a higher number of drug molecules per antibody without inducing aggregation. Studies have shown that hydrophilic linkers enable the synthesis of ADCs with higher DARs while maintaining desirable physicochemical properties.[1][2]
Conjugation Chemistry and Stability
Both this compound and SMCC are heterobifunctional linkers, enabling a two-step conjugation process. Typically, an amine-reactive group on the linker first reacts with lysine residues on the antibody. Subsequently, a thiol-reactive group on the linker reacts with a thiol-containing payload.
The SMCC linker utilizes a maleimide group for reaction with thiols. While effective, the resulting thioether bond can be susceptible to a retro-Michael addition reaction, especially in the presence of other thiols in the plasma like glutathione. This can lead to premature release of the payload and potential off-target toxicity.[3]
The This compound linker features a methylsulfone group. Methylsulfone linkers react with thiols to form a stable thioether bond that is more resistant to cleavage in plasma compared to the maleimide-derived bond.[4][5] Studies comparing maleimide and sulfone-based linkers have demonstrated the superior stability of the latter in human plasma.
Pharmacokinetics and In Vivo Efficacy
The pharmacokinetic (PK) profile of an ADC is a critical determinant of its therapeutic efficacy. A longer plasma half-life generally allows for greater accumulation of the ADC at the tumor site.
The hydrophobic nature of the SMCC linker can contribute to faster clearance of the ADC from circulation. In a comparative study, an affibody-drug conjugate linked with SMCC exhibited a significantly shorter half-life compared to its PEGylated counterparts.
The inclusion of a long PEG chain in the This compound linker is expected to significantly improve the PK profile of the resulting ADC. PEGylation increases the hydrodynamic radius of the conjugate, which reduces renal clearance and prolongs circulation time. Experimental data has shown that PEGylated ADCs have longer plasma half-lives and increased tumor exposure compared to their non-PEGylated counterparts, leading to enhanced in vivo efficacy.
Quantitative Data Summary
The following tables summarize representative data from studies comparing the performance of PEGylated and non-PEGylated linkers in ADC development. While this data does not directly involve this compound, it provides a strong basis for predicting its performance relative to SMCC.
Table 1: Impact of PEGylation on ADC Pharmacokinetics
| Linker Type | Conjugate | Half-life (t½) | Reference |
| Non-PEGylated (SMCC) | ZHER2-SMCC-MMAE | 19.6 min | |
| PEGylated (4 kDa PEG) | ZHER2-PEG4k-MMAE | 49 min (2.5-fold increase) | |
| PEGylated (10 kDa PEG) | ZHER2-PEG10k-MMAE | 219.5 min (11.2-fold increase) |
Table 2: Impact of PEGylation on In Vitro Cytotoxicity
| Linker Type | Conjugate | IC50 (nM) | Reference |
| Non-PEGylated (SMCC) | ZHER2-SMCC-MMAE | ~10 nM | |
| PEGylated (4 kDa PEG) | ZHER2-PEG4k-MMAE | ~45 nM (4.5-fold decrease in potency) | |
| PEGylated (10 kDa PEG) | ZHER2-PEG10k-MMAE | ~220 nM (22-fold decrease in potency) |
Table 3: Impact of PEGylation on In Vivo Efficacy (Tumor Growth Inhibition)
| Linker Type | Conjugate | Tumor Weight Reduction | Reference |
| Non-PEGylated | Control ADC | 11% | |
| PEGylated (PEG2 and PEG4) | ADC | 35-45% | |
| PEGylated (PEG8, PEG12, and PEG24) | ADC | 75-85% |
Experimental Protocols
Detailed methodologies are crucial for the successful design and evaluation of ADCs. Below are generalized protocols for the key conjugation steps.
Protocol 1: Two-Step Antibody Conjugation with SMCC Linker
Step 1: Antibody Modification with SMCC
-
Antibody Preparation: Prepare the antibody solution (typically 1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.5).
-
SMCC Preparation: Dissolve SMCC in a dry, water-miscible organic solvent (e.g., DMSO or DMF) to a stock concentration of 10-20 mM immediately before use.
-
Reaction: Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution. Incubate for 30-60 minutes at room temperature with gentle mixing.
-
Purification: Remove excess, unreacted SMCC using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer for the subsequent thiol reaction (e.g., PBS with 5 mM EDTA, pH 6.5-7.0).
Step 2: Conjugation of Maleimide-Activated Antibody with Thiol-Containing Payload
-
Payload Preparation: Dissolve the thiol-containing payload in a suitable organic solvent (e.g., DMSO or DMF).
-
Reaction: Add the payload solution to the purified maleimide-activated antibody. The molar ratio of payload to antibody should be optimized but is typically in the range of 3-10 fold molar excess over the antibody.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a thiol-containing reagent such as N-acetylcysteine or 2-mercaptoethanol.
-
Purification: Purify the final ADC conjugate using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted payload and other small molecules.
Protocol 2: Predicted Two-Step Antibody Conjugation with this compound Linker
Step 1: Antibody Modification with this compound (via NHS ester)
This protocol is based on the assumption that this compound is functionalized with an NHS ester for amine reactivity. The general principles are similar to SMCC modification.
-
Antibody Preparation: Prepare the antibody solution (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
Linker Preparation: Dissolve the this compound linker in a dry, water-miscible organic solvent (e.g., DMSO) to a stock concentration of 10-20 mM.
-
Reaction: Add a 5- to 20-fold molar excess of the linker solution to the antibody solution. Incubate for 30-60 minutes at room temperature.
-
Purification: Remove excess, unreacted linker using a desalting column equilibrated with a buffer suitable for the subsequent thiol reaction (e.g., PBS, pH 7.0-7.5).
Step 2: Conjugation of Methylsulfone-Activated Antibody with Thiol-Containing Payload
-
Payload Preparation: Dissolve the thiol-containing payload in a suitable organic solvent.
-
Reaction: Add the payload solution to the purified methylsulfone-activated antibody.
-
Incubation: Incubate the reaction mixture. The reaction conditions (temperature, time) may require optimization but are likely to be similar to maleimide reactions (e.g., 2-4 hours at room temperature or overnight at 4°C).
-
Purification: Purify the final ADC conjugate using SEC or TFF.
Visualizing the Conjugation Process
Signaling Pathways and Experimental Workflows
Caption: Conjugation chemistries of SMCC and this compound linkers.
Caption: General workflow for ADC development and comparison.
Conclusion
The choice between a this compound and an SMCC linker represents a strategic decision in ADC design, balancing established methodologies with modern advancements.
The SMCC linker offers a well-trodden path, with extensive use in the field and a role in approved therapeutics. However, its hydrophobic nature and the potential instability of the maleimide-thiol linkage present challenges, particularly when working with hydrophobic payloads or aiming for higher DARs.
The This compound linker , with its long PEG chain and stable methylsulfone chemistry, presents a compelling alternative. It is poised to offer significant advantages in terms of ADC solubility, stability, and pharmacokinetics. These improvements can translate to a wider therapeutic window, with enhanced efficacy and potentially reduced off-target toxicity. While direct comparative data for this compound in ADCs is still emerging, the wealth of evidence supporting the benefits of PEGylation and the increased stability of sulfone-based linkages strongly suggests its potential to overcome some of the key limitations of traditional linkers like SMCC.
Ultimately, the optimal linker choice will depend on the specific characteristics of the antibody, the payload, and the desired therapeutic outcome. This guide provides a framework for making an informed decision in the pursuit of developing safer and more effective antibody-drug conjugates.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Monodisperse vs. Polydisperse PEG Linkers in Drug Development
For researchers, scientists, and drug development professionals, the choice of polyethylene glycol (PEG) linker is a critical decision that can significantly impact the efficacy, safety, and manufacturability of a therapeutic. This guide provides an objective comparison of monodisperse and polydisperse PEG linkers, supported by experimental data, to illuminate their respective advantages and disadvantages in bioconjugation and drug delivery.
The fundamental difference between these two types of linkers lies in their molecular weight distribution. Monodisperse PEGs consist of a single, precisely defined chain length, resulting in a homogenous product. In contrast, polydisperse PEGs are a mixture of various chain lengths, characterized by an average molecular weight and a polydispersity index (PDI).[1][2] This distinction has profound implications for the final drug product's characteristics and performance.
Key Performance Differences: A Tabular Comparison
The homogeneity of monodisperse PEG linkers translates into more predictable and consistent product profiles, a crucial factor in drug development and regulatory approval.[3]
| Feature | Monodisperse PEG Linkers | Polydisperse PEG Linkers |
| Composition | Single, defined molecular weight (PDI = 1.0)[2] | Mixture of varying molecular weights (PDI > 1.0)[4] |
| Homogeneity | High, leading to a uniform drug conjugate | Low, resulting in a heterogeneous mixture of conjugates |
| Characterization | Simplified and precise | Complex and challenging |
| Reproducibility | High batch-to-batch consistency | Variable batch-to-batch consistency |
| Pharmacokinetics (PK) | More predictable and often improved | Variable and can be difficult to control |
| Immunogenicity | Generally lower risk of anti-PEG antibodies | Higher potential for immunogenic responses |
| Solubility & Stability | Enhanced solubility and stability of the conjugate | Can improve solubility, but heterogeneity may impact stability |
| Applications | Antibody-Drug Conjugates (ADCs), small molecule drugs, precision drug delivery | Protein PEGylation, nanoparticle coatings, vaccine delivery systems |
Impact on Pharmacokinetics: Experimental Data
The uniformity of monodisperse PEG linkers can lead to significant improvements in the pharmacokinetic profile of a drug. A study on PEGylated gold nanoparticles demonstrated that nanoparticles coated with monodisperse PEGs (mPEG36-HS and mPEG45-HS) exhibited a significantly longer blood circulation half-life compared to those with a polydisperse PEG (mPEG2k-SH).
| PEG Linker Type | Average Molecular Weight | Blood Circulation Half-life (t1/2) |
| Monodisperse (mPEG36-HS) | ~1.6 kDa | 23.6 ± 2.3 hours |
| Monodisperse (mPEG45-HS) | ~2.0 kDa | 21.9 ± 1.5 hours |
| Polydisperse (mPEG2k-SH) | ~2.0 kDa | 8.8 ± 0.7 hours |
Data adapted from a study on PEGylated gold nanoparticles in a murine model.
This extended circulation time for monodisperse PEGylated nanoparticles is attributed to a more uniform and dense PEG layer, which leads to reduced protein adsorption and clearance by the reticuloendothelial system.
Experimental Protocols
Characterization of PEGylated Conjugates by Size Exclusion Chromatography (SEC)
Objective: To determine the hydrodynamic volume and assess the aggregation of PEGylated proteins, which is indicative of the conjugate's stability.
Methodology:
-
System Preparation: Equilibrate a size-exclusion chromatography (SEC) column (e.g., Superdex 200) with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate (e.g., 0.5 mL/min).
-
Sample Preparation: Dissolve the PEGylated protein sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Injection: Inject a defined volume of the sample (e.g., 50 µL) onto the column.
-
Detection: Monitor the elution profile using a UV detector at 280 nm for protein absorbance and a refractive index (RI) detector for PEG detection.
-
Data Analysis: The chromatogram will show peaks corresponding to different species based on their hydrodynamic volume. Higher molecular weight species, including aggregates, will elute earlier. The degree of PEGylation can be estimated by comparing the retention times to known standards. The percentage of aggregation can be calculated by dividing the area of the aggregate peaks by the total area of all peaks.
Determination of PEGylation Degree by MALDI-TOF Mass Spectrometry
Objective: To determine the number of PEG molecules attached to a protein or antibody, a critical quality attribute.
Methodology:
-
Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for proteins) or α-cyano-4-hydroxycinnamic acid (for peptides), in a solvent mixture (e.g., 50% acetonitrile/0.1% TFA).
-
Sample Preparation: Mix the PEGylated sample with the matrix solution.
-
Spotting: Spot a small volume (e.g., 1 µL) of the mixture onto a MALDI target plate and allow it to air dry.
-
Mass Spectrometry Analysis: Acquire mass spectra using a MALDI-TOF mass spectrometer in linear mode for large molecules. The laser power should be optimized for a good signal-to-noise ratio.
-
Data Analysis: The resulting spectrum will show a distribution of peaks, with each peak corresponding to the protein conjugated with a different number of PEG chains. For monodisperse PEGs, the mass difference between adjacent peaks will correspond to the precise molecular weight of a single PEG linker. For polydisperse PEGs, the spectrum will be more complex due to the distribution of PEG masses.
Visualizing the Difference: Structural and Workflow Diagrams
Caption: Structural representation of monodisperse vs. polydisperse PEG.
Caption: Comparative workflow for ADC development.
Conclusion
The choice between monodisperse and polydisperse PEG linkers is highly dependent on the specific application and desired product characteristics. For therapeutics requiring a high degree of homogeneity, predictable pharmacokinetics, and simplified analytical characterization, such as antibody-drug conjugates, monodisperse PEG linkers offer clear advantages. Their uniform structure leads to more consistent and reproducible drug products.
Conversely, polydisperse PEGs remain a viable and cost-effective option for applications where a defined molecular weight is less critical, such as in increasing the bulk and circulation time of certain protein drugs or in the formulation of lipid nanoparticles for vaccines.
As the demand for precisely engineered therapeutics continues to grow, the adoption of monodisperse PEG linkers is expected to become increasingly prevalent in the development of next-generation bioconjugates and targeted drug delivery systems.
References
Benchmarking In Vivo Stability: A Comparative Guide to Benzyl-PEG24-MS Conjugates
For researchers and drug development professionals, the stability of bioconjugates is a critical determinant of therapeutic efficacy and safety. This guide provides a comprehensive comparison of the in vivo stability of Benzyl-PEG24-Maleimide Succinimide (MS) conjugates against alternative linker technologies. The inherent propensity of conventional maleimide linkers to undergo a retro-Michael reaction, leading to premature drug release, has driven the development of next-generation stabilization strategies.[1][2][3]
Comparative In Vivo Stability Data
The in vivo stability of bioconjugates is often assessed by monitoring the percentage of the intact conjugate remaining in circulation over time. The following table summarizes representative data from preclinical studies, comparing conventional maleimide linkers with more stable alternatives.
| Linker Technology | Model System | Time Point | % Intact Conjugate Remaining | Reference |
| Conventional Maleimide | Rat Plasma | 7 days | Variable, significant payload loss observed | [4] |
| Self-Stabilizing Maleimide | Animal Models | - | Enhanced stability, leading to better tumor regression | [1] |
| Maleamic Methyl Ester-Based Linker | Mouse Model | 14 days | ~96.2% of payload retained | |
| Tandem-Cleavage Linker (HIPS chemistry) | Rat Serum | 7 days | Improved stability over monocleavage linkers | |
| Thiol-Maleimide (Conventional) | Rat | - | Faster clearance compared to control, suggesting payload loss |
The Challenge of Maleimide Linker Instability
The widely used thiol-maleimide conjugation chemistry, while efficient, presents a significant stability challenge in vivo. The thiosuccinimide bond formed is susceptible to a retro-Michael reaction, particularly in the presence of thiol-containing molecules like glutathione and albumin. This deconjugation can lead to:
-
Reduced Efficacy: Premature release of the payload before reaching the target site diminishes the therapeutic effect.
-
Off-Target Toxicity: The liberated payload can circulate freely and bind to other molecules, causing unintended toxic effects.
Two competing reactions influence the fate of the maleimide conjugate in a physiological environment:
-
Retro-Michael Reaction: Reversal of the initial conjugation, leading to cleavage of the linker.
-
Hydrolysis: The succinimide ring can undergo hydrolysis to form a more stable, ring-opened succinamic acid derivative that is resistant to the retro-Michael reaction.
The balance between these two processes is influenced by the chemical environment of the conjugated cysteine residue and the structure of the linker itself.
Experimental Protocols for Assessing In Vivo Stability
A robust assessment of in vivo conjugate stability is crucial for preclinical development. A common and effective method involves immunocapture followed by liquid chromatography-mass spectrometry (LC-MS/MS).
Protocol: Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability
This protocol allows for the quantification of conjugated payload, total antibody, and payload that has migrated to plasma proteins like albumin.
Materials:
-
Plasma samples from in vivo study
-
Target antigen immobilized on magnetic beads
-
Anti-albumin beads
-
Enzymes for digestion (e.g., papain, lysyl endopeptidase)
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
Procedure:
-
Immunocapture of ADC:
-
Incubate plasma samples with target antigen-coated magnetic beads to capture the antibody-drug conjugate (ADC) and any unconjugated antibody.
-
Separate the beads from the plasma supernatant.
-
-
Analysis of Conjugated Payload:
-
Elute the captured ADC and antibody from the beads.
-
Perform enzymatic digestion (e.g., microwave-enhanced papain cleavage) to release the payload or a signature peptide.
-
Analyze the digest by LC-MS/MS to quantify the conjugated payload.
-
-
Analysis of Migrated Payload (Albumin Adducts):
-
Take the supernatant from step 1 (which contains plasma proteins that were not captured).
-
Add anti-albumin beads to capture albumin and any associated migrated payload.
-
Elute the albumin adducts and analyze by LC-MS/MS to quantify the migrated payload.
-
-
Analysis of Total Antibody:
-
An aliquot of the eluate from step 2 can be further digested (e.g., with lysyl endopeptidase) and analyzed by LC-MS/MS to determine the total antibody concentration.
-
In Vitro Whole Blood Assay:
Recent studies have shown that in vitro incubation in whole blood can provide a better correlation with in vivo stability compared to traditional plasma incubation assays. This is likely due to the presence of red blood cells and other components that may contribute to conjugate degradation. The protocol is similar to the plasma stability assay, with the initial incubation step being performed in whole blood.
Visualizing Pathways and Workflows
Degradation Pathway of Maleimide Conjugates
The following diagram illustrates the competing pathways of a maleimide-thiol conjugate in vivo.
Experimental Workflow for In Vivo Stability Assessment
This diagram outlines the key steps in the experimental workflow for determining the in vivo stability of a bioconjugate.
References
A Head-to-Head Comparison of Benzyl-Protected and Boc-Protected PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups for polyethylene glycol (PEG) linkers is a critical step in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs. The stability of the protecting group throughout a synthetic sequence and the conditions required for its removal can significantly impact reaction efficiency, yield, and the integrity of the final product. This guide provides an objective comparison of two commonly used protecting groups for PEG linkers: the benzyl (Bn) group and the tert-butyloxycarbonyl (Boc) group, supported by experimental data and detailed methodologies.
Core Chemical Differences and Strategic Implications
Benzyl and Boc protecting groups offer distinct chemical properties that dictate their suitability for different synthetic strategies. Benzyl ethers are known for their robust stability across a wide range of chemical conditions, including strongly acidic and basic environments.[1] This makes them an excellent choice for multi-step syntheses where the PEG linker must remain intact through various reaction conditions.[1] In contrast, the Boc group is specifically designed for its lability under acidic conditions, allowing for controlled, stepwise conjugation.[2]
The primary distinction lies in their deprotection chemistry. Benzyl groups are typically removed under neutral conditions via catalytic hydrogenation, a mild and highly specific method that preserves other sensitive functional groups.[1] This "orthogonality" is a significant advantage when working with complex biomolecules. Boc groups, on the other hand, are cleaved using acids such as trifluoroacetic acid (TFA).[3] While effective, this approach requires careful consideration of the acid sensitivity of the entire molecule.
Data Presentation: Stability Under Harsh Conditions
To illustrate the differing stability profiles, the following data, based on a representative forced degradation study, compares the integrity of a benzyl-protected PEG linker to a tert-butyl ether-protected linker (an analogue for the acid-labile Boc group) after 24 hours of exposure to harsh acidic and basic conditions at room temperature.
| Condition | Benzyl-Protected PEG (% Intact) | tert-Butyl Ether-Protected PEG (% Intact) |
| Strong Acid (e.g., 1M HCl) | >98% | <5% |
| Strong Base (e.g., 1M NaOH) | >99% | >99% |
Data is illustrative and sourced from a comparative guide by BenchChem. The percentage of intact linker was quantified by High-Performance Liquid Chromatography (HPLC).
This data clearly demonstrates the superior stability of the benzyl protecting group under strongly acidic conditions, where the Boc analogue is readily cleaved. Both are stable to strong bases.
Experimental Protocols
Detailed and reliable deprotection protocols are crucial for the successful application of these linkers. Below are representative methodologies for the removal of Boc and benzyl protecting groups from PEG linkers.
Methodology for Boc-Protected PEG Linker Deprotection
This protocol describes the standard procedure for the removal of a Boc protecting group using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Materials:
-
Boc-protected PEG linker
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a carbocation scavenger)
-
Nitrogen or Argon gas
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Rotary evaporator
-
Saturated sodium bicarbonate (NaHCO₃) solution (for optional neutralization)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to cationic side reactions, add a scavenger such as TIS (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. To ensure complete removal of residual TFA, co-evaporate with toluene (3x).
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
Optional Neutralization: To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of NaHCO₃. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.
Methodology for Benzyl-Protected PEG Linker Deprotection
This protocol outlines the standard procedure for the removal of a benzyl protecting group by catalytic transfer hydrogenation.
Materials:
-
Benzyl-protected PEG linker
-
Palladium on carbon (10% Pd/C)
-
Methanol (or another suitable solvent like ethanol or THF)
-
Formic acid or Ammonium formate (as a hydrogen donor)
-
Nitrogen or Argon gas
-
Magnetic stirrer and stir bar
-
Reaction flask
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the benzyl-protected PEG linker in methanol in a reaction flask.
-
Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight of the substrate).
-
Under an inert atmosphere, add the hydrogen donor. Formic acid or ammonium formate are commonly used for transfer hydrogenation.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the deprotection by TLC or LC-MS. The reaction is typically complete within a few hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the filter cake with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the deprotected PEG linker.
Visualization of Chemical Pathways and Workflows
To further clarify the differences between these two linker strategies, the following diagrams illustrate their chemical structures, deprotection reactions, and a comparative experimental workflow.
Conclusion
The choice between benzyl- and Boc-protected PEG linkers is a strategic decision that should be guided by the specific requirements of the synthetic route and the chemical nature of the molecules involved. Benzyl-protected linkers offer superior stability in diverse chemical environments, with a mild and orthogonal deprotection method, making them ideal for complex, multi-step syntheses. Boc-protected linkers, while less stable to acid, provide a convenient and widely used method for controlled deprotection and subsequent functionalization. By understanding the distinct advantages and limitations of each, researchers can optimize their bioconjugation strategies to achieve higher yields, improved stability, and ultimately, more effective therapeutic and diagnostic agents.
References
Comparative benefits of PEG linkers versus non-PEG linkers in drug conjugates
A Comparative Guide to PEG and Non-PEG Linkers in Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The linker is a cornerstone in the design of efficacious and safe drug conjugates, such as antibody-drug conjugates (ADCs). It is the molecular bridge that connects the targeting moiety (e.g., an antibody) to the therapeutic payload. The choice of linker profoundly influences the conjugate's stability, solubility, pharmacokinetics (PK), and mechanism of drug release.[1][2] Linkers are broadly classified into two major categories: those that incorporate polyethylene glycol (PEG) chains and those that do not.
This guide provides an objective comparison of the benefits and drawbacks of PEG versus non-PEG linkers, supported by experimental data and detailed methodologies, to inform rational linker design in drug development.
PEG Linkers: Enhancing Physicochemical and Pharmacokinetic Properties
PEG linkers are characterized by the presence of repeating ethylene glycol units.[3] These linkers are prized for their hydrophilicity, biocompatibility, and flexibility.[4][5] The inclusion of a PEG chain can dramatically alter the properties of a drug conjugate, particularly when dealing with hydrophobic payloads that are prone to aggregation.
Key Advantages of PEG Linkers:
-
Improved Solubility and Reduced Aggregation: The hydrophilic nature of PEG can counteract the hydrophobicity of many cytotoxic payloads, improving the solubility of the final conjugate and preventing aggregation, which can lead to rapid clearance from circulation.
-
Enhanced Pharmacokinetics: PEG chains increase the hydrodynamic size of the drug conjugate, which reduces renal clearance and prolongs its circulation half-life. This extended exposure can lead to greater accumulation of the drug in tumor tissues.
-
Reduced Immunogenicity: The flexible PEG chain can shield the conjugate from the immune system, potentially reducing its immunogenicity.
-
Higher Drug-to-Antibody Ratios (DAR): By mitigating aggregation issues associated with hydrophobic drugs, PEG linkers can enable the successful conjugation of a higher number of drug molecules per antibody, potentially increasing the potency of the ADC.
Considerations for PEG Linkers:
-
Potential for Reduced Potency: In some instances, the inclusion of a long PEG chain has been shown to reduce the in vitro cytotoxicity of the conjugate, possibly by sterically hindering the interaction of the payload with its target.
-
The "PEG Dilemma": A portion of the human population has pre-existing anti-PEG antibodies, which can lead to the accelerated clearance of PEGylated therapeutics and potential hypersensitivity reactions.
Non-PEG Linkers: A Diverse Toolkit for Payload Release
Non-PEG linkers encompass a wide variety of chemical structures designed to control payload delivery. They are often categorized based on their release mechanism.
-
Cleavable Non-PEG Linkers: These are designed to release the payload in response to specific physiological triggers present in the target environment, such as low pH in endosomes (e.g., hydrazone linkers) or the presence of specific enzymes like Cathepsin B in lysosomes (e.g., valine-citrulline peptide linkers). Disulfide linkers are another type, designed to be cleaved in the reducing environment of the cell. Their primary advantage is the specific release of an unmodified payload inside the target cell.
-
Non-Cleavable Non-PEG Linkers: These linkers, such as succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload, which remains attached to the linker and a single amino acid. This approach often results in greater plasma stability and a reduced risk of premature drug release, potentially leading to a wider therapeutic window and lower off-target toxicity.
Advantages of Non-PEG Linkers:
-
High Plasma Stability: Non-cleavable linkers, in particular, are known for their high stability in circulation.
-
Defined Release Mechanisms: Cleavable non-PEG linkers offer precise control over payload release based on the physiological differences between the systemic circulation and the intracellular environment of tumor cells.
-
Avoidance of PEG-related Issues: These linkers circumvent any potential concerns associated with anti-PEG immunity.
Considerations for Non-PEG Linkers:
-
Hydrophobicity and Aggregation: Many non-PEG linkers are hydrophobic, which can lead to ADC aggregation, especially at higher DARs, resulting in poor PK profiles.
-
Dependence on Cellular Mechanisms: The efficacy of non-cleavable linkers is dependent on the internalization and lysosomal degradation of the entire conjugate. Cleavable linkers rely on sufficient levels of the specific trigger (e.g., proteases) within the target cell.
Data Presentation: Comparative Performance
The following tables summarize quantitative and qualitative data from studies comparing PEG and non-PEG linkers.
Table 1: Quantitative Comparison of Affibody-MMAE Conjugates
This table presents data from a study on miniaturized ADCs, comparing a conjugate with a non-PEG linker (ZHER2-SMCC-MMAE, denoted as HM) to conjugates with 4 kDa and 10 kDa PEG linkers (HP4KM and HP10KM, respectively).
| Parameter | Non-PEG Linker (HM) | 4 kDa PEG Linker (HP4KM) | 10 kDa PEG Linker (HP10KM) |
| Circulation Half-Life | 19.6 min | ~49 min (2.5x increase) | ~219.5 min (11.2x increase) |
| In Vitro Cytotoxicity (IC50) | Base Value | 4.5x higher (reduction) | 22x higher (reduction) |
| Max Tolerated Dose (MTD) | 5.0 mg/kg | 10.0 mg/kg | 20.0 mg/kg |
| Off-Target Toxicity Reduction | Base Value | Not specified | >4x reduction |
Data sourced from a study on affibody-based drug conjugates.
Table 2: Qualitative Feature Comparison
| Feature | PEG Linkers | Non-PEG Linkers |
| Solubility Enhancement | High (especially for hydrophobic payloads) | Generally lower; can be hydrophobic |
| Pharmacokinetics (PK) | Prolonged half-life, reduced clearance | Variable; non-cleavable linkers can have high stability |
| Immunogenicity | Generally low, but pre-existing anti-PEG antibodies are a concern | Generally low, dependent on linker structure |
| Drug-to-Antibody Ratio (DAR) | Can enable higher DARs by mitigating aggregation | Often limited to lower DARs due to hydrophobicity |
| Drug Release Mechanism | Can be cleavable or non-cleavable | Cleavable (enzyme, pH, reduction) or Non-cleavable (antibody degradation) |
| Payload Compatibility | Broad, particularly useful for hydrophobic drugs | Broad, but hydrophobicity needs careful management |
| Key Advantage | Improved PK profile and biophysical properties | High stability and controlled, specific release (cleavable) or reduced off-target effects (non-cleavable) |
Experimental Protocols
Detailed methodologies are crucial for the rigorous evaluation and comparison of drug conjugates featuring different linkers.
In Vitro Plasma Stability Assay
-
Objective: To assess the stability of the drug conjugate and the rate of premature payload deconjugation in plasma.
-
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse) at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Quench the reaction and process the samples.
-
Analyze the samples using techniques like liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC) to quantify the amount of intact ADC, total antibody, and released payload.
-
In Vitro Cytotoxicity Assay
-
Objective: To determine the potency of the ADC against antigen-positive target cancer cells and antigen-negative control cells.
-
Methodology:
-
Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADCs (with PEG and non-PEG linkers) and relevant controls (e.g., unconjugated antibody, free payload) in the cell culture medium.
-
Replace the medium in the wells with the prepared ADC and control solutions.
-
Incubate the plates for a defined period (e.g., 72-120 hours).
-
Assess cell viability using a colorimetric assay (e.g., MTS, MTT) or a fluorescence-based assay.
-
Measure the absorbance or fluorescence using a plate reader and calculate the half-maximal inhibitory concentration (IC50) for each conjugate.
-
In Vivo Pharmacokinetic (PK) Study
-
Objective: To evaluate the in vivo stability, clearance, and overall pharmacokinetic profile of the ADC.
-
Methodology:
-
Administer a single intravenous (IV) dose of the ADC to an appropriate animal model (e.g., mice or rats).
-
Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 96 hr, 168 hr).
-
Process the blood samples to isolate plasma.
-
Analyze the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) to measure total antibody and/or intact ADC, or LC-MS to measure the conjugated payload.
-
Calculate key PK parameters, including half-life (t1/2), clearance (CL), and area under the curve (AUC).
-
Visualizations
Conclusion
The choice between a PEG and a non-PEG linker is a critical decision in the design of a drug conjugate and is not a one-size-fits-all problem. The selection must be tailored to the specific antibody, payload, and target indication.
PEG linkers offer significant advantages in improving the physicochemical properties and pharmacokinetic profiles of ADCs, especially when working with hydrophobic payloads. They can enhance solubility, extend half-life, and enable higher drug loading. However, the potential for reduced in vitro potency and pre-existing anti-PEG immunity must be considered.
Non-PEG linkers provide a diverse range of options for controlling drug release, with non-cleavable linkers offering high plasma stability and cleavable linkers allowing for specific, triggered payload delivery at the target site. The main challenge often lies in managing the hydrophobicity and potential for aggregation associated with these linkers.
Ultimately, the optimal linker is one that strikes the right balance between stability in circulation and efficient payload release in the target tissue. This requires empirical evaluation through a systematic workflow, as outlined in this guide, to rationally design safer and more effective drug conjugates.
References
Safety Operating Guide
Proper Disposal of Benzyl-PEG24-MS: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This document provides crucial guidance on the safe and compliant disposal of Benzyl-PEG24-MS, a reagent utilized in bioconjugation, drug delivery, and PEGylation applications. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.
Summary of Key Disposal and Safety Information
For safe handling and disposal, it is imperative to consult the safety information for closely related compounds. The following table summarizes key parameters based on available data for benzyl-containing molecules.
| Parameter | Information | Citation |
| Primary Disposal Route | Dispose of contents and container to an approved waste disposal plant. | [1] |
| Spill Containment | Absorb spills with inert material (e.g., sand, diatomaceous earth). | |
| Environmental Precautions | Prevent from entering drains, surface water, and ground water. | [1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, and eye/face protection. | [2] |
| Incompatible Materials | Strong oxidizing agents. | |
| Hazard Statements | May be harmful if swallowed or inhaled. May cause skin and serious eye irritation. May cause an allergic skin reaction. |
Step-by-Step Disposal Protocol
A systematic approach is crucial for the safe disposal of this compound. The following workflow outlines the decision-making process and necessary actions.
Figure 1. Decision workflow for the proper disposal of this compound waste.
Detailed Experimental Protocols
1. Waste Collection and Segregation:
-
Pure this compound: Collect any unused or waste this compound in its original container or a clearly labeled, chemically compatible, and sealable waste container.
-
Solutions: If the this compound is in a solvent, the entire solution should be treated as hazardous waste. Do not dispose of it down the drain. Collect in a labeled, sealed container.
-
Contaminated Materials: Any materials, such as absorbent pads, personal protective equipment (PPE), or labware that have come into contact with this compound should be considered contaminated. These items must be collected in a designated, sealed waste bag or container.
2. Spill Management:
In the event of a spill, adhere to the following procedure:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: Prevent the spill from spreading and keep it away from drains or water courses.
-
Absorption: Use an inert absorbent material, such as sand or diatomaceous earth, to soak up the spill.
-
Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water. Collect the cleaning materials for disposal as hazardous waste.
3. Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area.
-
Ensure containers are tightly sealed to prevent leaks or evaporation.
-
Store away from incompatible materials, particularly strong oxidizing agents.
4. Final Disposal:
-
All waste containing this compound, including contaminated materials, must be disposed of as hazardous chemical waste.
-
Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
-
Dispose of the contents and container to an approved waste disposal plant.
By adhering to these procedures, you contribute to a safe laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet for any other chemicals in your waste stream.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
